molecular formula C25H18N2O2S B12397003 Tuberculosis inhibitor 5

Tuberculosis inhibitor 5

Cat. No.: B12397003
M. Wt: 410.5 g/mol
InChI Key: NKTJEOSUIXRMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tuberculosis inhibitor 5 is a useful research compound. Its molecular formula is C25H18N2O2S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18N2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28)

InChI Key

NKTJEOSUIXRMAP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Foundational & Exploratory

The Emergence of SQ109: A Novel Dual-Action Anti-Tuberculosis Compound

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery & Development Professionals

Executive Summary

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutics with unique mechanisms of action. This document provides a comprehensive technical overview of SQ109, a promising 1,2-ethylenediamine anti-tubercular agent that has progressed to clinical trials. SQ109 distinguishes itself through a dual mode of action: direct inhibition of the essential mycobacterial mycolic acid transporter MmpL3 and modulation of the host immune response. This whitepaper details the discovery, multifaceted mechanism of action, and preclinical efficacy of SQ109, presenting key quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for core assays and visualizes complex pathways and workflows to offer a complete resource for researchers in the field of anti-tuberculosis drug discovery.

The Discovery of SQ109: A Combinatorial Approach

SQ109 was identified through a systematic, multi-step screening process designed to discover novel anti-TB drug candidates. The discovery originated from a collaborative effort between Sequella, Inc., and the National Institute of Allergy and Infectious Diseases (NIAID), initiating in 1999.[1]

The process began with the synthesis of a large combinatorial chemical library of 63,238 members, designed around the 1,2-ethylenediamine pharmacophore of ethambutol (EMB), a first-line anti-TB drug.[1] This library was subjected to a rigorous filtering and testing cascade to identify the most promising lead compound.

Key steps in the discovery and selection process included: [1]

  • High-Throughput Screening: The initial library was screened for activity against Mycobacterium tuberculosis (Mtb).

  • Structure-Activity Relationship (SAR) Analysis: Active compounds were analyzed to identify key structural features contributing to their anti-mycobacterial activity. This led to the creation of a second, more focused library of over 30,000 diamine compounds.

  • In Vitro Cytotoxicity and Selectivity Index (SI) Calculation: The top 27 active compounds were evaluated for cytotoxicity against HepG2 cells to determine their therapeutic window. SQ109 exhibited the highest SI of this group.

  • Bactericidal Activity Assessment: The minimal bactericidal concentration (MBC) was determined to confirm whether the compounds were bacteriostatic or bactericidal. SQ109 was found to be bactericidal at a concentration approximately equal to its MIC.[1]

  • Intracellular Efficacy: The top 13 compounds were tested for their efficacy against Mtb residing within macrophages.

  • In Vivo Efficacy and Pharmacokinetics: The best 11 compounds from the intracellular assays were advanced to in vivo efficacy studies in mouse models of TB. The three most promising candidates from these studies underwent maximum tolerated dose (MTD) and pharmacokinetic (PK) profiling.

Ultimately, SQ109 was selected as the lead candidate due to its superior combination of potent antibacterial activity, favorable toxicity profile, and promising pharmacokinetic parameters.[1]

G cluster_0 Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation a1 Design Library based on Ethambutol's 1,2-ethylenediamine pharmacophore a2 Synthesize 63,238-member combinatorial library a1->a2 b1 High-Throughput Screening against M. tuberculosis a2->b1 b2 Identify Top 27 Hits b1->b2 b3 Cytotoxicity Assay (HepG2) & Selectivity Index (SI) b2->b3 b4 Minimal Bactericidal Concentration (MBC) b3->b4 b5 Intracellular Activity (Macrophage Model) b4->b5 c1 Advance Top 11 Compounds to Mouse Efficacy Studies b5->c1 c2 Select Top 3 Compounds c1->c2 c3 Maximum Tolerated Dose (MTD) & Pharmacokinetic (PK) Studies c2->c3 d SQ109 Selected as Lead Candidate c3->d

Caption: Workflow for the discovery and selection of SQ109.

Dual Mechanism of Action

SQ109 exhibits a novel, dual mechanism of action that targets both the pathogen directly and the host's cellular response.

Direct Action: Inhibition of MmpL3

The primary molecular target of SQ109 in M. tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for exporting trehalose monomycolate (TMM) across the mycobacterial plasma membrane. TMM is a crucial precursor for the synthesis of mycolic acids, the long-chain fatty acids that are the hallmark of the protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 effectively blocks the transport of these essential building blocks, leading to a disruption of cell wall synthesis and ultimately, bacterial death.[2] This mechanism is distinct from that of ethambutol, which is why SQ109 retains activity against EMB-resistant strains.[1][3]

G cluster_0 Mycobacterium tuberculosis Cytoplasm cluster_1 Mtb Plasma Membrane cluster_2 Mtb Periplasm / Cell Wall TMM_synth Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synth->MmpL3 TMM Mycolic_Acid Mycolic Acid Layer Synthesis MmpL3->Mycolic_Acid TMM Export Disruption Disruption Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall SQ109 SQ109 SQ109->MmpL3 Inhibition

Caption: SQ109 inhibits the MmpL3 transporter, disrupting cell wall synthesis.
Host-Directed Action: Immunomodulation of Macrophages

In addition to its direct bactericidal activity, SQ109 modulates the host immune response. M. tuberculosis is a facultative intracellular pathogen that survives and replicates within host macrophages. SQ109 has been shown to activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype, which is more effective at controlling mycobacterial growth.[2][4]

This immunomodulatory effect is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK) signaling pathways within the macrophage.[2] Activation of these pathways leads to several downstream effects that enhance the macrophage's ability to kill intracellular mycobacteria:

  • Induction of Pro-inflammatory Cytokines: Increased production of cytokines that promote a protective immune response.

  • Upregulation of Inducible Nitric Oxide Synthase (iNOS): This leads to the production of nitric oxide (NO), a potent anti-microbial molecule that mediates the killing of intracellular bacteria.[2]

  • Promotion of Apoptosis: Inducing programmed cell death in infected macrophages can help to eliminate the bacterial niche.

G cluster_0 Macrophage cluster_1 Downstream Effects MAPK p38 MAPK Pathway iNOS iNOS Production MAPK->iNOS Cytokines Pro-inflammatory Cytokine Release MAPK->Cytokines JNK JNK Pathway Apoptosis Apoptosis JNK->Apoptosis Killing Enhanced Intracellular M.tb Killing iNOS->Killing M1 M1 Polarization (Pro-inflammatory) Cytokines->M1 Apoptosis->Killing SQ109 SQ109 SQ109->MAPK Activation SQ109->JNK Activation

Caption: Immunomodulatory signaling pathway activated by SQ109 in macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative data for SQ109 from various preclinical studies.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

Strain Assay Method MIC (µg/mL) MIC (µM) Reference
H37Rv Broth Microdilution 0.2 - 0.78 0.7 - 1.56 [1][3]
Erdman Alamar Blue ≤0.23 ≤0.7 [3]
Isoniazid-Resistant Alamar Blue 0.46 1.4 [3]
Rifampicin-Resistant Alamar Blue ≤0.23 ≤0.7 [3]
Ethambutol-Resistant Alamar Blue / BACTEC 0.46 / 0.33 1.4 / 0.99 [3]

| MDR/XDR Strains | - | 0.78 | - |[1] |

Table 2: Intracellular and Bactericidal Activity of SQ109

Parameter Condition Result Reference
Intracellular Activity Mtb-infected macrophages 99% reduction of intracellular Mtb at MIC [1][3]

| Minimal Bactericidal Conc. (MBC) | Broth Culture | 0.64 µg/mL (Bactericidal at ~MIC) |[1] |

Table 3: In Vivo Efficacy of SQ109 in a Mouse Model of Chronic TB

Treatment Regimen (8 weeks) Average CFU in Lungs Fold Reduction vs. Standard Reference
INH + RIF + PZA + EMB (Standard) 568 - [1]

| INH + RIF + PZA + SQ109 (10 mg/kg) | 18 | 32-fold |[1] |

Table 4: Pharmacokinetic Parameters of SQ109 in Animal Models

Species Administration Cmax t1/2 (elimination) Oral Bioavailability (%) Key Finding Reference
Mouse Oral (p.o.) 135 ng/mL 5.2 h 4% Lung concentration >120-fold higher than plasma [5]
Mouse Intravenous (i.v.) 1038 ng/mL 3.5 h - High volume of distribution into tissues [5]
Rat Oral (p.o.) - 7-8 h 12% Highest radioactivity in liver, followed by lung [6]
Dog Oral (p.o.) - 12-29 h 2.4-5% Longer half-life than in rodents [6]

| Rabbit | Oral (p.o.) | - | - | 2.6% | High accumulation in lung and cellular lesions |[7] |

Table 5: Synergistic and Additive Interactions with Other Anti-TB Drugs

Combination In Vitro Interaction Key Finding Reference
SQ109 + Rifampicin (RIF) Synergistic [<="">1]
SQ109 + Isoniazid (INH) Synergistic - [1]
SQ109 + Ethambutol (EMB) Additive - [1]
SQ109 + Sutezolid (PNU-100480) Additive Improved rate of Mtb killing over individual drugs [1][8]

| SQ109 + Bedaquiline (BDQ) | Synergistic | 1] |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of anti-tubercular agents.

Objective: To determine the lowest concentration of SQ109 that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Sterile 96-well microtiter plates.

  • SQ109 stock solution of known concentration.

  • Positive control drug (e.g., Isoniazid).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution: Prepare serial twofold dilutions of SQ109 in 7H9 broth directly in the 96-well plate. A typical concentration range for SQ109 would be from 10 µg/mL down to 0.08 µg/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing only inoculum and broth (no drug).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Drug Control: Wells with a known anti-TB drug like isoniazid.

  • Incubation: Seal the plates and incubate at 37°C in a standard atmosphere.

  • Reading Results: After 7-10 days of incubation, read the results. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.[9] Growth can be assessed visually or by measuring optical density (OD) at 600 nm.

Intracellular Activity in a Macrophage Infection Model

This protocol describes a method to evaluate the efficacy of SQ109 against M. tuberculosis residing within macrophages.

Objective: To quantify the reduction in intracellular bacterial load in Mtb-infected macrophages after treatment with SQ109.

Materials:

  • Macrophage cell line (e.g., THP-1 human monocytes or J774A.1 murine macrophages).

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS) and L-glutamine.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • M. tuberculosis strain.

  • SQ109 and control drugs.

  • Sterile water for cell lysis.

  • Middlebrook 7H11 agar plates for CFU counting.

Procedure:

  • Macrophage Seeding and Differentiation: Seed THP-1 monocytes into 24- or 96-well plates. Differentiate them into macrophage-like cells by incubating with PMA (25-50 ng/mL) for 24-48 hours. Wash the cells to remove PMA and replace with fresh medium.

  • Infection: Prepare a single-cell suspension of M. tuberculosis. Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 to 10 (bacteria to macrophage ratio).

  • Phagocytosis: Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or medium to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (200 µg/mL) to kill any remaining extracellular bacteria, followed by washing.

  • Drug Treatment: Add fresh medium containing serial dilutions of SQ109 or control drugs to the infected cells. Include a drug-free control.

  • Incubation: Incubate the plates for 3-7 days at 37°C.

  • Quantification of Intracellular Bacteria (CFU Counting):

    • At the end of the incubation period, wash the cells with PBS.

    • Lyse the macrophages by adding sterile water with 0.1% Tween 80 and incubating for 10-15 minutes.

    • Prepare serial dilutions of the cell lysate in PBS or 7H9 broth.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

  • Data Analysis: Compare the CFU counts from SQ109-treated wells to the drug-free control wells to calculate the percentage or log reduction in bacterial viability.

Conclusion

SQ109 represents a significant advancement in the search for novel anti-tuberculosis therapies. Its unique dual mechanism of action, which combines direct inhibition of the essential MmpL3 transporter with host-directed immunomodulation, offers a powerful strategy to combat M. tuberculosis, including drug-resistant strains. The robust preclinical data, demonstrating potent in vitro and in vivo activity, as well as synergy with existing and investigational drugs, underscore its potential as a component of future, more effective, and potentially shorter treatment regimens. The detailed methodologies and data presented in this whitepaper provide a foundational resource for researchers and drug developers working to address the global challenge of tuberculosis.

References

Unmasking the Achilles' Heel of Tuberculosis: A Technical Guide to Target Identification and Validation for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. The development of new anti-tuberculosis agents with novel mechanisms of action is paramount. This guide provides an in-depth technical framework for the identification and validation of the molecular target of a hypothetical novel compound, "Tuberculosis Inhibitor 5" (TI-5), discovered through phenotypic screening.

Introduction to Target Deconvolution

Phenotypic screening, a cornerstone of modern drug discovery, identifies compounds that inhibit Mtb growth without prior knowledge of their molecular target. The subsequent process of target deconvolution is a critical and often complex phase. A multi-pronged approach, combining computational, genetic, and biochemical methods, is essential for robust target identification and validation.

Initial Characterization of this compound

Prior to target identification efforts, a thorough initial characterization of TI-5 is necessary. This includes determining its anti-mycobacterial activity and assessing its cytotoxicity.

Table 1: In Vitro Activity of this compound (TI-5)

ParameterValueExperimental Method
Minimum Inhibitory Concentration (MIC) against Mtb H37Rv0.2 µMMicroplate Alamar Blue Assay (MABA)
Minimum Bactericidal Concentration (MBC) against Mtb H37Rv0.8 µMColony Forming Unit (CFU) counting
Cytotoxicity (IC50) in HepG2 cells> 50 µMMTT Assay
Selectivity Index (SI = IC50/MIC)> 250-

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mtb Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: TI-5 is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the Mtb culture to a final density of 1 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Incubation and Reading: The plate is incubated for an additional 24 hours, and fluorescence is read at 570 nm excitation and 590 nm emission. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Target Identification Strategies

A combination of approaches should be employed to generate a list of putative targets for TI-5.

Generation of Resistant Mutants

Spontaneous resistant mutants of Mtb are generated by plating a high-density culture on solid medium containing TI-5 at concentrations 4-10 times the MIC. Whole-genome sequencing of resistant isolates can identify mutations in genes that are potential targets of the inhibitor.

Affinity-Based Methods

Affinity-based proteomics involves immobilizing a derivative of TI-5 onto a solid support to capture its binding partners from Mtb lysate. The captured proteins are then identified by mass spectrometry.

In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of TI-5. This can involve searching for structural similarity to known ligands of Mtb proteins or docking simulations against a library of Mtb protein structures. An in silico target prediction protocol for antitubercular compounds has been proposed and validated.[1][2]

Target_Identification_Workflow cluster_0 Target Identification Phenotypic Hit (TI-5) Phenotypic Hit (TI-5) Resistant Mutant Generation Resistant Mutant Generation Phenotypic Hit (TI-5)->Resistant Mutant Generation Affinity Chromatography Affinity Chromatography Phenotypic Hit (TI-5)->Affinity Chromatography In Silico Prediction In Silico Prediction Phenotypic Hit (TI-5)->In Silico Prediction Putative Target List Putative Target List Resistant Mutant Generation->Putative Target List Affinity Chromatography->Putative Target List In Silico Prediction->Putative Target List Target_Validation_Workflow cluster_1 Target Validation Putative Target List Putative Target List Genetic Validation Genetic Validation Putative Target List->Genetic Validation Biochemical Validation Biochemical Validation Putative Target List->Biochemical Validation Validated Target Validated Target Genetic Validation->Validated Target Structural Biology Structural Biology Biochemical Validation->Structural Biology Biochemical Validation->Validated Target Structural Biology->Validated Target Mtb_Signaling_Pathways cluster_2 Potential Mtb Target Pathways for TI-5 cluster_cell_wall Cell Wall Synthesis cluster_energy Energy Metabolism cluster_synthesis DNA/Protein Synthesis TI-5 TI-5 Mycolic Acid Synthesis Mycolic Acid Synthesis TI-5->Mycolic Acid Synthesis ATP Synthase ATP Synthase TI-5->ATP Synthase DNA Gyrase DNA Gyrase TI-5->DNA Gyrase Peptidoglycan Synthesis Peptidoglycan Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis Electron Transport Chain Electron Transport Chain RNA Polymerase RNA Polymerase

References

The Crucial Role of F420-Dependent Nitroreductase in the Bioactivation of Novel Tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the F420-dependent nitroreductase system in Mycobacterium tuberculosis (Mtb), focusing on its essential role in the activation of a critical class of anti-tuberculosis prodrugs. Understanding this pathway is paramount for the development of new therapeutics aimed at combating drug-resistant tuberculosis. While the specific designation "Tuberculosis inhibitor 5" does not correspond to a publicly known agent, this document will detail the well-established mechanism for nitroimidazole-based inhibitors, such as pretomanid and delamanid, which are activated by this system.

The F420-Dependent Bioactivation Pathway: A Key Target in Tuberculosis Therapy

Mycobacterium tuberculosis possesses a unique metabolic machinery that distinguishes it from many other bacteria and its human host. One such feature is its reliance on the coenzyme F420, a deazaflavin derivative.[1] This coenzyme plays a vital role in various redox reactions within the bacterium.[1][2] Crucially, the reduced form of coenzyme F420 (F420H2) serves as an electron donor for a specific F420-dependent nitroreductase (Ddn), encoded by the gene Rv3547.[2][3] This enzyme is central to the activation of nitroimidazole-based prodrugs.[4][5]

The activation process is a reductive one. The inactive prodrug, containing a nitro group, is taken up by the Mtb cell. Inside the bacterium, the Ddn enzyme utilizes F420H2 to reduce the nitro group of the inhibitor.[4][6] This bioactivation results in the generation of reactive nitrogen species, including nitric oxide (NO).[6][7] These reactive species are highly toxic to the bacterium and are believed to exert their bactericidal effects through multiple mechanisms, including the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall, and respiratory poisoning under anaerobic conditions.[2][7][8]

Resistance to these nitroimidazole prodrugs often arises from mutations in the genes responsible for the F420 biosynthetic pathway (such as fbiA, fbiB, and fbiC) or in the ddn gene itself.[2] Such mutations prevent the activation of the prodrug, rendering it ineffective.

Quantitative Data: Enzyme Kinetics and Inhibitor Activity

The following tables summarize key quantitative data related to the F420-dependent nitroreductase system and the activity of inhibitors it activates.

Enzyme/SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference(s)
Ddn with F420-2 25.7--[3]
Ddn with F420-5 28.7--[3]
Ddn with PA-824 -4.7-[9]

Table 1: Michaelis-Menten kinetics of the F420-dependent nitroreductase (Ddn) from M. tuberculosis.

InhibitorMIC90 (µg/mL) against Mtb H37RvMechanism of ActivationKey Resistance GenesReference(s)
Pretomanid (PA-824) 0.015 - 0.25F420-dependent nitroreductase (Ddn) activationddn, fbiA, fbiB, fbiC, fgd1[2][10]
Delamanid (OPC-67683) 0.006 - 0.012F420-dependent nitroreductase (Ddn) activationddn, fbiA, fbiB, fbiC, fgd1[5][10]

Table 2: In vitro activity and resistance mechanisms of nitroimidazole-based tuberculosis inhibitors.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the F420-dependent activation of tuberculosis inhibitors.

Ddn Enzyme Activity Assay

Objective: To determine the kinetic parameters of the Ddn enzyme with its cofactor F420 and a given nitroimidazole substrate.

Materials:

  • Purified recombinant Ddn enzyme

  • Reduced coenzyme F420 (F420H2)

  • Nitroimidazole prodrug (e.g., pretomanid)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • The reaction is initiated by adding the Ddn enzyme to a reaction mixture containing the reaction buffer, F420H2, and the nitroimidazole substrate.

  • The oxidation of F420H2 to F420 is monitored by the decrease in absorbance at 420 nm.[5]

  • Initial velocities are calculated from the linear phase of the reaction.

  • Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[10]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro potency of a tuberculosis inhibitor against M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Serial dilutions of the tuberculosis inhibitor

  • 96-well microplates

  • Resazurin dye

Procedure:

  • A standardized inoculum of M. tuberculosis is prepared.

  • Serial dilutions of the inhibitor are prepared in the 96-well plates.

  • The bacterial inoculum is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • Resazurin dye is added to each well, and the plates are incubated for a further 24-48 hours.

  • The MIC is determined as the lowest concentration of the inhibitor that prevents a color change of the resazurin dye from blue to pink, indicating bacterial growth inhibition.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Nitroimidazole Prodrug Ddn Ddn (F420-dependent nitroreductase) Prodrug->Ddn binds to Active_Drug Reactive Nitrogen Species (e.g., NO) Mycolic_Acid Mycolic Acid Synthesis Active_Drug->Mycolic_Acid inhibits Respiratory_Poisoning Respiratory Poisoning Active_Drug->Respiratory_Poisoning induces Ddn->Active_Drug activates F420 F420 (oxidized) Fgd1 Fgd1 F420->Fgd1 F420H2 F420H2 (reduced) F420H2->Ddn donates e- Fgd1->F420H2 PGL 6-Phosphogluconolactone Fgd1->PGL G6P Glucose-6-Phosphate G6P->Fgd1 Bactericidal_Effects Bactericidal Effects Mycolic_Acid->Bactericidal_Effects Respiratory_Poisoning->Bactericidal_Effects

Caption: Bioactivation pathway of nitroimidazole prodrugs in M. tuberculosis.

Experimental_Workflow cluster_Ddn_Assay Ddn Enzyme Activity Assay cluster_MIC_Assay MIC Determination Ddn_Purification Purify Recombinant Ddn Enzyme Reaction_Setup Set up Reaction: Ddn, F420H2, Prodrug Ddn_Purification->Reaction_Setup Spectro Monitor F420H2 Oxidation (Absorbance at 420 nm) Reaction_Setup->Spectro Kinetics Calculate Kinetic Parameters (Km, kcat) Spectro->Kinetics Mtb_Culture Culture M. tuberculosis Inoculation Inoculate Plates with Mtb Mtb_Culture->Inoculation Serial_Dilution Prepare Serial Dilutions of Inhibitor Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Resazurin Add Resazurin Dye Incubation->Resazurin MIC_Reading Determine MIC Resazurin->MIC_Reading

References

The Double-Edged Sword: Nitric Oxide as a Potent Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Nitric Oxide Release in the Elimination of Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of nitric oxide (NO) in the host defense against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. We delve into the molecular mechanisms of NO-mediated killing, the intricate signaling pathways governing its production, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, microbiology, and drug development, aiming to harness the power of this multifaceted molecule in the fight against a global health threat.

The Central Role of Nitric Oxide in Macrophage-Mediated Killing

The production of reactive nitrogen intermediates (RNIs), with nitric oxide (NO) as the principal molecule, is a cornerstone of the innate immune response to intracellular pathogens like M. tuberculosis.[1][2] Macrophages, the primary host cells for this bacterium, are equipped with a powerful enzymatic machinery to generate NO upon appropriate stimulation. The key enzyme in this process is the inducible nitric oxide synthase (iNOS or NOS2), which catalyzes the oxidation of L-arginine to L-citrulline and NO.[1][2][3]

The critical importance of iNOS in controlling M. tuberculosis infection has been unequivocally demonstrated in murine models. Mice genetically deficient in iNOS (iNOS-/-) exhibit extreme susceptibility to tuberculosis, with significantly higher bacterial loads and mortality rates compared to wild-type mice.[1] This highlights the non-redundant role of NO in the containment and elimination of the pathogen. While the role of NO in human tuberculosis has been a subject of more debate, a growing body of evidence supports its significant contribution to antimycobacterial defense in human macrophages as well.[1][4]

Molecular Mechanisms of Nitric Oxide-Mediated Mycobacterial Killing

Nitric oxide and its derivatives, such as peroxynitrite (ONOO-), formed by the reaction of NO with superoxide radicals, are highly reactive molecules that exert their mycobactericidal effects through a variety of mechanisms:

  • DNA Damage: NO can directly deaminate DNA bases and cause strand breaks, leading to mutations and ultimately bacterial death.[1]

  • Protein and Enzyme Inhibition: RNIs can modify critical amino acid residues, such as cysteine and tyrosine, in bacterial proteins and enzymes, leading to their inactivation. This can disrupt essential metabolic pathways and cellular processes.[1]

  • Lipid Peroxidation: Reactive nitrogen species can initiate lipid peroxidation in the mycobacterial cell membrane, compromising its integrity and leading to cell lysis.

  • Disruption of Cellular Respiration: NO can bind to and inhibit key enzymes in the respiratory chain, such as cytochrome oxidases, thereby disrupting energy production.

  • Signaling Molecule: Beyond its direct toxic effects, NO also acts as a signaling molecule within the macrophage, modulating the expression of a wide range of genes involved in the immune response and further amplifying the antimicrobial state.[5]

Signaling Pathways for iNOS Induction

The expression of iNOS in macrophages is tightly regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines. The primary inducers of iNOS in the context of M. tuberculosis infection are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which act synergistically to elicit a robust NO response.[6][7][8]

The IFN-γ and TNF-α Signaling Cascade

The synergistic action of IFN-γ and TNF-α is crucial for maximal iNOS expression and NO production. IFN-γ, primarily produced by activated T lymphocytes, binds to its receptor on the macrophage surface, activating the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation and nuclear translocation of STAT1, which binds to specific response elements in the iNOS promoter. TNF-α, produced by various immune cells including macrophages themselves, binds to its receptor and activates the Nuclear Factor-kappa B (NF-κB) signaling pathway. The p65/p50 heterodimer of NF-κB then translocates to the nucleus and binds to its cognate sites in the iNOS promoter. The simultaneous activation of both STAT1 and NF-κB transcription factors is essential for the efficient transcription of the iNOS gene.

IFN_TNF_iNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR TNF-alpha TNF-alpha TNFR TNF-α Receptor TNF-alpha->TNFR JAK JAK IFNGR->JAK activates IKK IKK Complex TNFR->IKK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer dimerizes IkappaB IκB IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO catalyzed by iNOS_gene iNOS Gene pSTAT1_dimer->iNOS_gene binds to promoter NFkappaB_nuc->iNOS_gene binds to promoter iNOS_gene->iNOS_mRNA transcription

Caption: Signaling pathway for iNOS induction by IFN-γ and TNF-α.

Quantitative Data on Nitric Oxide-Mediated Killing

The efficacy of nitric oxide in killing M. tuberculosis is dependent on its concentration and the duration of exposure. The following tables summarize key quantitative data from various studies.

Table 1: Exogenous Nitric Oxide-Mediated Killing of M. tuberculosis
NO Concentration (ppm)Exposure Time (hours)M. tuberculosis StrainPercent KillingReference
2524H37Rv~40%[9]
5024H37Rv~60%[9]
7024H37Rv~80%[9]
9024H37Rv>95%[9]
7024Multidrug-resistant~60%[9]
9024Multidrug-resistant~80%[9]
Table 2: Nitric Oxide Production and Intracellular M. tuberculosis Survival in Murine Macrophages
Macrophage TreatmentNitrite Concentration (µM) in Supernatant (24h)Intracellular M. tuberculosis Survival (% of control at 72h)Reference
Unstimulated< 5100%[10]
IFN-γ (20 U/ml)~15~50%[11]
IFN-γ (200 U/ml)~30~20%[11]
IFN-γ + iNOS inhibitor (NMLA)< 5~100%[10][11]
IFN-γ + IL-4~30~25%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study nitric oxide-mediated killing of M. tuberculosis.

Macrophage Infection with M. tuberculosis and Determination of Intracellular Survival (CFU Assay)

This protocol describes the infection of macrophages with M. tuberculosis and the subsequent quantification of intracellular bacterial viability by colony-forming unit (CFU) enumeration.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • M. tuberculosis culture (e.g., H37Rv strain)

  • Phosphate-buffered saline (PBS)

  • 0.1% Triton X-100 in PBS

  • 7H11 agar plates supplemented with OADC

  • Cytokines (e.g., recombinant murine IFN-γ, TNF-α)

  • iNOS inhibitors (e.g., N-monomethyl-L-arginine, NMLA)

Procedure:

  • Macrophage Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Bacterial Preparation: Grow M. tuberculosis to mid-log phase. Wash the bacterial culture with PBS and resuspend in complete culture medium without antibiotics. Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times.

  • Macrophage Infection: Remove the culture medium from the macrophages and infect with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

  • Incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • Removal of Extracellular Bacteria: After incubation, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment: Add fresh complete culture medium containing the desired treatments (e.g., IFN-γ, TNF-α, iNOS inhibitors).

  • Time Course Analysis: At designated time points (e.g., 0, 24, 48, 72 hours post-infection), lyse the macrophages to release intracellular bacteria.

  • Macrophage Lysis: Aspirate the medium and add 500 µL of 0.1% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature to lyse the macrophages.

  • Serial Dilution and Plating: Perform serial dilutions of the cell lysates in PBS. Plate 100 µL of appropriate dilutions onto 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per well.

Macrophage_Infection_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment_lysis Treatment & Lysis cluster_quantification Quantification seed_macrophages Seed Macrophages (24-well plate) infect_cells Infect Macrophages (MOI 1-10) seed_macrophages->infect_cells prepare_mtb Prepare M. tuberculosis (mid-log phase) prepare_mtb->infect_cells incubate_phagocytosis Incubate (4h) for Phagocytosis infect_cells->incubate_phagocytosis wash_cells Wash to remove extracellular bacteria incubate_phagocytosis->wash_cells add_treatment Add Treatment (IFN-γ, TNF-α, etc.) wash_cells->add_treatment incubate_timepoints Incubate for designated time points add_treatment->incubate_timepoints lyse_macrophages Lyse Macrophages (0.1% Triton X-100) incubate_timepoints->lyse_macrophages serial_dilution Serial Dilution of Lysates lyse_macrophages->serial_dilution plate_on_agar Plate on 7H11 Agar serial_dilution->plate_on_agar incubate_and_count Incubate (3-4 weeks) & Count CFUs plate_on_agar->incubate_and_count

Caption: Workflow for macrophage infection and CFU assay.
Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • Cell culture supernatants from infected/treated macrophages

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium nitrite (NaNO2) standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: At the desired time points, collect the cell culture supernatants from the macrophage infection experiment.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Griess Reaction:

    • Add 50 µL of each standard or sample to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Griess Reaction cluster_analysis Analysis collect_supernatants Collect Cell Culture Supernatants pipette_samples Pipette Samples & Standards into 96-well plate collect_supernatants->pipette_samples prepare_standards Prepare Nitrite Standard Curve prepare_standards->pipette_samples add_solution_A Add Griess Reagent A (10 min incubation) pipette_samples->add_solution_A add_solution_B Add Griess Reagent B (10 min incubation) add_solution_A->add_solution_B measure_absorbance Measure Absorbance at 540 nm add_solution_B->measure_absorbance calculate_concentration Calculate Nitrite Concentration measure_absorbance->calculate_concentration

Caption: Workflow for the Griess assay.

Conclusion and Future Directions

Nitric oxide is a potent and multifaceted weapon in the macrophage's arsenal against M. tuberculosis. A thorough understanding of the mechanisms of NO-mediated killing and the signaling pathways that control its production is crucial for the development of novel therapeutic strategies. Future research should focus on elucidating the intricate interplay between NO and other antimicrobial pathways within the macrophage, as well as investigating the mechanisms by which M. tuberculosis attempts to evade the nitrosative stress. Furthermore, the development of drugs that can selectively enhance iNOS activity in infected macrophages or deliver NO directly to the site of infection holds great promise for the future of tuberculosis treatment. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to combat this persistent global health challenge.

References

Technical Whitepaper: Efficacy of Direct InhA Inhibitors on Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), can enter a non-replicating persistent (NRP) state, rendering it tolerant to many conventional antibiotics that target processes essential for active bacterial growth.[1] This phenotypic drug tolerance is a major obstacle to effective TB treatment, contributing to the long duration of therapy.[1] Consequently, there is a critical need for novel therapeutic agents that can effectively eliminate these persistent bacteria. This technical guide focuses on the effects of a class of direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), such as diazaborines, on NRP Mtb. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, these direct inhibitors do not require such activation and have shown promise in eradicating NRP Mtb.[2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with the action of these inhibitors on non-replicating mycobacteria.

Introduction to Non-Replicating Persistent Mycobacteria

During infection, Mtb is exposed to various host-induced stresses, including hypoxia, nutrient starvation, and acidic pH, which can induce a transition to a non-replicating, metabolically quiescent state.[1][4] These NRP bacteria are characterized by reduced metabolic activity and are less susceptible to traditional anti-tubercular drugs that target active replication machinery, such as cell wall synthesis.[1][5] The development of in vitro models that mimic the conditions leading to this persistent state, such as carbon starvation or oxygen depletion (hypoxia), has been crucial for screening and evaluating compounds with activity against NRP Mtb.[1][6]

Quantitative Data on Inhibitor Efficacy

The efficacy of direct InhA inhibitors against both replicating and non-replicating M. tuberculosis has been evaluated using various in vitro models. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data

Compound ClassMtb StateAssay ConditionMIC (µg/mL)MBC (µg/mL)Reference
Diazaborines (e.g., AN12855)ReplicatingAerobic, 7H9 brothNot specifiedNot specified[2]
Diazaborines (e.g., AN12855)Non-replicatingNutrient StarvationNot applicable>1.5 log reduction in 7 days at 10 µg/mL[2]
IsoniazidReplicatingAerobic, 7H9 broth~0.05-0.1Not specified[5]
IsoniazidNon-replicatingNutrient StarvationPoor activity>1.5 log reduction in 7 days at 10 µg/mL[2][5]
RifampinReplicatingAerobic, 7H9 broth~0.1-0.2Not specified[5]
RifampinNon-replicatingNutrient StarvationIncreased potency compared to cell wall inhibitorsNot specified[5]

Table 2: Kill Kinetics of Direct InhA Inhibitors against Non-Replicating Mtb

CompoundConcentration (µg/mL)Time (days)Log Reduction in CFU/mLReference
AN12855 (Diazaborine)107>1.5[2]
AN12541 (Diazaborine)107~1.0[2]
Isoniazid107>1.5[2]
NITD-916 (InhA inhibitor)Not specified7~1.0[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound activity against NRP Mtb. The following protocols are based on established methods described in the literature.[1][6][7]

Carbon Starvation Model for Non-Replicating Mtb

This protocol is designed to induce a state of non-replication in M. tuberculosis through nutrient deprivation.

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.025% tyloxapol.

  • Induction of Non-Replicating State:

    • Resuspend the washed bacterial pellet in PBS with 0.025% tyloxapol to the original culture volume.

    • Incubate the culture at 37°C for a minimum of 3 weeks to induce a non-replicating, persistent state.

  • Compound Efficacy Testing:

    • Following the starvation period, dilute the bacterial suspension to the desired cell density.

    • Expose the non-replicating bacteria to serial dilutions of the test compounds in a 96-well plate format.

    • Incubate for a defined period (e.g., 7 days) at 37°C.

  • Viability Assessment (CFU Enumeration):

    • After incubation with the compounds, serially dilute the bacterial suspensions in PBS with 0.05% Tween 80.

    • Plate the dilutions onto Middlebrook 7H10 agar plates supplemented with 10% OADC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Enumerate the colony-forming units (CFU) to determine the bactericidal activity of the compounds.

Hypoxia Model (Wayne Model)

This model uses oxygen depletion to induce a non-replicating state in M. tuberculosis.

  • Bacterial Inoculation:

    • Inoculate M. tuberculosis into Dubos Tween Albumin Broth at a specific cell density in sealed tubes with a defined headspace ratio.

  • Induction of Hypoxia:

    • Incubate the tubes at 37°C with slow stirring. The bacteria will gradually consume the available oxygen, leading to a state of microaerobic and then anaerobic conditions, inducing non-replication.

  • Compound Addition and Viability Testing:

    • Add test compounds at different stages of oxygen depletion.

    • Determine bacterial viability over time by CFU enumeration as described in the carbon starvation protocol.

Visualizations: Pathways and Workflows

Signaling Pathway of InhA Inhibition

inhA_pathway cluster_synthesis Mycolic Acid Biosynthesis cluster_inhibition Inhibition Mechanism FAS_I Fatty Acid Synthase I InhA InhA (Enoyl-ACP reductase) FAS_I->InhA provides precursors FAS_II_products Long-chain fatty acids InhA->FAS_II_products Mycolic_Acids Mycolic Acids FAS_II_products->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall incorporates into Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG activated by Activated_INH Activated Isoniazid KatG->Activated_INH Activated_INH->InhA inhibits Direct_Inhibitor Direct InhA Inhibitor (e.g., Diazaborine) Direct_Inhibitor->InhA directly inhibits experimental_workflow cluster_validation Hit Validation start Start: Mtb Culture (Log Phase) induce_nrp Induce Non-Replicating State (e.g., Carbon Starvation or Hypoxia) start->induce_nrp compound_screen Primary Screen: Expose NRP Mtb to Compound Library induce_nrp->compound_screen viability_assay Primary Viability Assessment (e.g., Resazurin Assay) compound_screen->viability_assay hit_id Hit Identification viability_assay->hit_id cfu_assay Secondary Screen: Confirm Hits by CFU Enumeration hit_id->cfu_assay Active Compounds lead_dev Lead Compound for Further Development dose_response Dose-Response & Kill Kinetics cfu_assay->dose_response cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) dose_response->cytotoxicity cytotoxicity->lead_dev host_pathogen_interaction cluster_host Host Macrophage cluster_mtb M. tuberculosis Response Phagosome Phagosome M. tuberculosis Lysosome Lysosome Phagosome->Lysosome Fusion Blocked by Mtb Replicating Replicating Mtb Stresses Host Stresses (Hypoxia, Nutrient Limitation, NO) Stresses->Phagosome:f1 Induces NRP State NRP Non-Replicating Persistent (NRP) Mtb Replicating->NRP Stress Adaptation Drug_Tolerance Phenotypic Drug Tolerance NRP->Drug_Tolerance

References

A Technical Guide to the Initial Screening of Small Molecule Libraries for Tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics.[1] High-throughput screening (HTS) of small molecule libraries has become a cornerstone of modern anti-tubercular drug discovery, enabling the rapid evaluation of vast chemical space to identify promising lead compounds. This guide provides an in-depth technical overview of the core strategies, experimental protocols, and data interpretation standards employed in the initial screening phase for novel TB inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Screening Strategies: A Dichotomy of Approach

The initial step in a drug discovery campaign involves choosing between two primary screening philosophies: whole-cell (phenotypic) screening and target-based (biochemical) screening.

  • Whole-Cell Screening: This approach identifies compounds that inhibit the growth of Mtb without prior knowledge of the specific molecular target.[1] Its principal advantage is that it simultaneously selects for compounds with whole-cell activity, meaning they can permeate the complex mycobacterial cell wall and are not susceptible to immediate efflux.[1] However, a significant downstream challenge is the subsequent identification of the compound's mechanism of action (MoA).[2]

  • Target-Based Screening: This strategy involves screening compounds against a specific, validated Mtb molecular target, often an essential enzyme.[3][4] This method provides an immediate understanding of the MoA. A historical limitation of this approach has been the poor translation of potent biochemical hits into compounds with whole-cell activity, often due to issues with cell permeability or efflux.[5][6]

Recent trends indicate a shift back towards whole-cell screening, bolstered by advances in genetic and proteomic tools that have streamlined the once-arduous process of target deconvolution.[2]

Core Experimental Workflows and Methodologies

The initial screening process follows a structured workflow designed to efficiently identify and validate promising compounds from large libraries. This multi-step cascade is crucial for minimizing false positives and focusing resources on the most viable candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Tertiary Assays cluster_3 Outcome lib Small Molecule Library (10k - 2M compounds) hts Primary HTS Assay (Single Concentration) lib->hts Screening hits Primary Hits (Activity > Threshold) hts->hits confirm Hit Confirmation (Re-test from powder) hits->confirm Cherry-picking dr Dose-Response Assay (Determine IC50/MIC) confirm->dr cyto Cytotoxicity Assay (e.g., in HepG2 cells) dr->cyto Selectivity intra Intracellular Assay (Mtb-infected macrophages) dr->intra Efficacy ortho Orthogonal Assays (Confirm MoA) intra->ortho lead Lead Candidate ortho->lead

Caption: High-level workflow for TB inhibitor screening.

Key High-Throughput Screening Assays

Several robust and scalable assays are commonly used for the primary screening of anti-tubercular compounds.

MABA is a widely used colorimetric assay to determine cell viability.[7] Metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin. The color change can be read visually or measured with a spectrophotometer or fluorometer.[2]

MABA_Principle cluster_viable Viable Mtb cluster_inhibited Inhibited Mtb viable_mtb Metabolically Active Mtb resazurin_v Resazurin (Blue, Non-fluorescent) resorufin Resorufin (Pink, Fluorescent) resazurin_v->resorufin Reduction inhibited_mtb Metabolically Inactive Mtb resazurin_i Resazurin (Blue, Non-fluorescent) no_change No Color Change (Remains Blue) resazurin_i->no_change No Reduction

Caption: Principle of the Microplate Alamar Blue Assay (MABA).

These assays utilize recombinant Mtb strains engineered to express a luciferase gene.[8] In the presence of the luciferin substrate, viable cells produce light, and the bioluminescent signal is proportional to the number of living bacteria.[9] This method is highly sensitive and offers a broad dynamic range, minimizing interference from compound autofluorescence.[8] A variation, the Luciferase Reporter Phage (LRP) assay, uses mycobacteriophages to deliver the luciferase gene, allowing for rapid detection and susceptibility testing.[10][11]

Luciferase_Principle cluster_viable Viable Mtb cluster_inhibited Inhibited Mtb viable_mtb Recombinant Mtb (Expressing Luciferase) luciferin_v Luciferin Substrate light Light Production (High Signal) luciferin_v->light ATP-dependent enzymatic reaction inhibited_mtb Inhibited Mtb luciferin_i Luciferin Substrate no_light No / Low Light (Low Signal) luciferin_i->no_light No Reaction

Caption: Principle of Luciferase Reporter-based Assays.

Data Presentation and Quality Control

Rigorous quality control is essential for the reliability of HTS data. The Z'-factor is the most common statistical parameter used to validate assay quality, reflecting the separation between positive and negative controls.

Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., rifampin), and n is the negative control (e.g., DMSO). An assay is generally considered robust and suitable for HTS if the Z'-factor is greater than 0.5.[12]

Table 1: Comparison of Common HTS Platforms for TB Screening
Assay Platform Principle Readout Typical Throughput Advantages Disadvantages
MABA Metabolic reduction of resazurin dyeColorimetric / Fluorometric384-wellLow cost, simple, well-established[7]Can be affected by colored/fluorescent compounds; lower sensitivity than luminescence[2]
Luciferase Reporter ATP-dependent light productionLuminescence384/1536-wellHigh sensitivity, wide dynamic range, rapid[8][9]Requires genetically modified Mtb; potential for compound interference with luciferase enzyme
Fluorescent Reporter Constitutive expression of a fluorescent protein (e.g., mCherry)Fluorescence384-wellNo substrate addition needed; allows for kinetic reads[1]Lower signal-to-background ratio than luminescence; interference from autofluorescent compounds
Target-Based Assay Inhibition of a specific purified enzyme's activityVaries (e.g., Luminescence, FRET)384/1536-wellDirect MoA knowledge; high sensitivity[13]Hits may not have whole-cell activity; requires purified, stable protein[5]
Table 2: Representative Data from TB HTS Campaigns
Library Size Screening Conc. Assay Type Hit Criteria Primary Hit Rate Z'-factor Reference
100,99710 µg/mLMABA (H37Rv)≥90% inhibition1.77%> 0.7
~130,00020 µMTarget-Based (MtrMtb)≥25% inhibitionNot specified> 0.6
84,0005 µMIntracellular MtbMIC90 < 10 µM0.67%Not specified[14]
3,600Not specifiedM-PFC (DevR-DevR)± 4xSD from controlNot specified≥ 0.8[15]
2,093Not specifiedLuciferase Reporter>50% inhibition2.34%> 0.5[8]

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for the most common primary screening assays. All work with virulent M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Protocol: Microplate Alamar Blue Assay (MABA) in 384-well Format

This protocol is adapted from methodologies described for HTS campaigns.[16]

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds from library stock plates into clear-bottom, black, 384-well microtiter plates. Dispense an equivalent volume of DMSO for negative control wells and a known antibiotic (e.g., 2.5 µg/mL amikacin) for positive control wells.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H12 broth (or similar) to mid-log phase (OD590 of 0.4-0.8).

  • Inoculation: Dilute the Mtb culture in assay media to a final OD590 of 0.02. Add 25-30 µL of the diluted culture to each well of the compound-containing plates. The final DMSO concentration should not exceed 2%.[1]

  • Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C in a humidified incubator for 5-7 days.

  • Dye Addition: Prepare a fresh solution of Alamar Blue (resazurin) and Tween 80 in sterile water. Add 5 µL of this solution to each well.

  • Final Incubation & Readout: Re-incubate the plates for 16-24 hours at 37°C. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the mean of the negative (DMSO) and positive (antibiotic) controls.

Protocol: Luciferase Reporter Assay in 384-well Format

This protocol is based on the use of autoluminescent Mtb strains.[1][8]

  • Compound Plating: Follow Step 1 as described in the MABA protocol. Use white, solid-bottom 384-well plates suitable for luminescence measurements.

  • Culture Preparation: Grow a recombinant Mtb strain constitutively expressing a luciferase gene (e.g., Mtb H37Ralux) in appropriate antibiotic-containing media to mid-log phase.

  • Inoculation: Dilute the culture in fresh media to a final OD600 of 0.01-0.02. Dispense 30 µL of the cell suspension into each well.

  • Incubation: Seal the plates and incubate at 37°C for 3-5 days. For some reporter systems, kinetic reads can be taken daily.

  • Readout: If not using an autoluminescent strain, add the luciferin substrate according to the manufacturer's instructions and incubate for the recommended time (typically 10-30 minutes) in the dark. Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

  • Data Analysis: Calculate the percent inhibition by normalizing the relative light units (RLU) of test wells to the RLU of the control wells.

Conclusion and Future Directions

The initial screening of small molecule libraries remains a critical engine for TB drug discovery. While established methods like MABA and luciferase-based assays provide robust platforms, the field is continually evolving. Future efforts will likely focus on integrating more physiologically relevant screening models, such as assays that mimic the non-replicating persistent state of Mtb or screens conducted directly in infected host cells.[7][17] Furthermore, the application of machine learning and artificial intelligence to analyze screening data and predict active scaffolds holds immense promise for increasing the efficiency and success rate of identifying the next generation of tuberculosis inhibitors.[18][19]

References

understanding the chemical properties of biphenyl analogues in TB treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Biphenyl Analogues in Tuberculosis Treatment

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The lengthy and complex treatment regimens for TB often lead to poor patient compliance, which contributes to the development of drug resistance. This has created an urgent need for novel anti-tubercular agents with new mechanisms of action. Biphenyl analogues have emerged as a promising class of compounds, demonstrating potent activity against both replicating and non-replicating (dormant) M. tb. This guide provides a detailed overview of the chemical properties, structure-activity relationships (SAR), and experimental evaluation of these compounds for researchers and drug development professionals.

Core Chemical Scaffolds and Mechanisms of Action

The development of biphenyl analogues for TB treatment has largely revolved around modifying existing drug candidates to enhance their efficacy, metabolic stability, and pharmacokinetic profiles. A significant portion of research has focused on analogues of nitroimidazooxazines, such as Pretomanid (PA-824), and diarylquinolines like Bedaquiline.

Nitroimidazooxazine-Based Biphenyl Analogues

Analogues based on the nitroimidazooxazine scaffold, like Pretomanid, are a major focus. These compounds are prodrugs that require reductive activation of their nitro group to exert their anti-tubercular effect. This activation is facilitated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tb. The reduction process leads to the generation of reactive nitrogen species, including nitric oxide (NO), which are toxic to the mycobacteria.[1][2][3] This mechanism is particularly effective against non-replicating, anaerobic bacteria, a key population in latent TB infections.[1][2] The general structure involves a core imidazooxazine ring linked to a biphenyl side chain, which allows for extensive chemical modification to tune the compound's properties.

Other Biphenyl Scaffolds

Other biphenyl-containing scaffolds have also been investigated. For instance, biphenyl-phenyl methanone derivatives have shown moderate to high activity against M. tb.[4][5] Additionally, certain chalcones bearing a biphenyl moiety have demonstrated potent inhibitory activity.[6] Some biphenyl inhibitors are also being explored for their ability to target essential mycobacterial enzymes, such as protein tyrosine phosphatase B (MptpB), which is a crucial virulence factor that helps the bacteria survive within host macrophages.[7]

Structure-Activity Relationship (SAR) Analysis

The anti-tubercular potency of biphenyl analogues is heavily influenced by the nature and position of substituents on the biphenyl rings. Key chemical properties that govern their activity include lipophilicity, electronic effects, and steric factors.

Influence of Linkage Position and Substituents

Studies on biphenyl analogues of PA-824 have systematically explored the impact of the linkage between the two phenyl rings. The findings indicate a clear trend in activity based on the substitution pattern:

  • Para-linked biphenyls are generally the most active.[1][8]

  • Meta-linked analogues show intermediate activity.[1][8]

  • Ortho-linked compounds are typically the least active.[1][8]

Furthermore, the potency of para-linked analogues shows a significant correlation with both lipophilicity (calculated as CLOGP) and the electron-withdrawing properties of the substituents on the terminal phenyl ring.[1][8] Compounds bearing combinations of lipophilic and electron-withdrawing groups have demonstrated significantly higher efficacy in mouse models of TB infection compared to the parent drug.[1][8] This suggests that these properties enhance drug uptake, target engagement, or metabolic stability.

Role of Lipophilicity and Electronic Effects

A strong correlation exists between the lipophilicity of the biphenyl side chain and anti-tubercular activity. Early studies on PA-824 analogues showed that lipophilic substituents at the 4-position of the benzyl ring enhanced potency.[2] This led to the exploration of conformationally rigid biphenyl side chains to further probe hydrophobic pockets in the target enzyme.[1] For diarylquinoline analogues like Bedaquiline, a broad positive correlation between lipophilicity and anti-TB activity has also been observed, though there is a lower limit for clogP (around 5.0) below which potency is lost.[9][10][11]

The electronic nature of the substituents is also critical. For biphenyl-phenyl methanone derivatives, the presence of electron-withdrawing groups such as chloride, bromide, and nitro groups resulted in the most active compounds against M. tb in vitro.[4]

Quantitative Data on Biphenyl Analogues

The following tables summarize the in vitro activity of representative biphenyl analogues against Mycobacterium tuberculosis H37Rv.

Table 1: Activity of Biphenyl-Phenyl Methanone Derivatives

Compound (X-substituent) MIC (µg/mL) Activity Level
H >100 Low
CH3 >100 Low
OCH3 >100 Low
Cl 12.5 High
Br 25 High
NO2 12.5 High

Data derived from studies on 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone derivatives.[4]

Table 2: Activity of PA-824 Biphenyl Analogues (Para-Linked)

Compound Substituent (Terminal Ring) MABA MIC (µM) LORA MIC (µM) CLOGP
PA-824 4-trifluoromethoxybenzyl 0.08 0.44 3.65
Analogue A 4'-CF3 0.01 0.16 5.21
Analogue B 4'-OCF3 0.01 0.13 5.25
Analogue C 3',4'-di-Cl 0.01 0.10 5.30
Analogue D 4'-SF5 0.004 0.05 5.51

MABA: Microplate Alamar Blue Assay (replicating conditions); LORA: Low-Oxygen-Recovery Assay (non-replicating conditions). Data is representative of trends discussed in the literature.[1][8]

Experimental Protocols

Synthesis of Biphenyl Analogues: Suzuki Coupling

A primary method for synthesizing the biphenyl core is the Suzuki coupling reaction.[1][8]

Methodology:

  • Reactants: An aryl halide (e.g., an iodobenzyl halide attached to the core scaffold) is reacted with an appropriate arylboronic acid.

  • Catalyst: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the cross-coupling.

  • Base and Solvent: The reaction is carried out in the presence of a base (e.g., Na2CO3 or K2CO3) and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete.

  • Purification: The final biphenyl product is isolated and purified using standard techniques such as column chromatography.

In Vitro Anti-Tubercular Activity Assays

Microplate Alamar Blue Assay (MABA): This assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against aerobically replicating M. tb.[1]

  • Preparation: A suspension of M. tb (e.g., H37Rv strain) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in 96-well microplates.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells (no drug) are included.

  • Incubation: The plates are incubated for approximately 7 days at 37°C.

  • Reading: A solution of Alamar Blue is added to each well. After further incubation, a color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.

Low-Oxygen-Recovery Assay (LORA): This assay measures the activity of compounds against non-replicating M. tb under anaerobic conditions.[1]

  • Anaerobic Culture: M. tb is cultured under anaerobic conditions for a set period to induce a state of non-replicating persistence.

  • Compound Exposure: The test compounds are added to the anaerobic culture and incubated for several days.

  • Recovery: The cultures are then diluted into an aerobic recovery medium in a 96-well plate format.

  • Growth Measurement: Bacterial growth during the recovery phase is quantified using a reporter system (e.g., luminescence or fluorescence). The MIC is determined as the concentration of the compound that inhibits growth.

Visualizations: Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME cluster_sar Analysis synthesis Synthesis of Analogues (e.g., Suzuki Coupling) purification Purification & Structural Verification (NMR, MS) synthesis->purification maba MABA Assay (Replicating M. tb) purification->maba lora LORA Assay (Non-replicating M. tb) maba->lora cytotoxicity Cytotoxicity Assay (e.g., Vero cells) lora->cytotoxicity adme Metabolic Stability (Microsomal Assay) cytotoxicity->adme efficacy Efficacy Study (Mouse Model of TB) adme->efficacy sar SAR Analysis & Lead Optimization efficacy->sar sar->synthesis Design New Analogues

Caption: Drug discovery workflow for biphenyl analogues against TB.

mechanism_of_action Prodrug Biphenyl Prodrug (Nitroimidazooxazine Core) Enzyme Mycobacterial Enzyme (Ddn Nitroreductase) Prodrug->Enzyme Uptake Activated Activated Drug (Radical Anion) Enzyme->Activated Reductive Activation RNS Reactive Nitrogen Species (e.g., Nitric Oxide) Activated->RNS Release Target Cellular Damage & Bactericidal Effect RNS->Target suzuki_coupling reactants Aryl Halide (R1-X) Arylboronic Acid (R2-B(OH)2) catalyst Pd(0) Catalyst + Base reactants->catalyst product Biphenyl Product (R1-R2) catalyst->product

References

Methodological & Application

Synthesis Protocol for Tuberculosis Inhibitor: Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. One such promising target is the inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo purine biosynthesis pathway of M. tuberculosis.

This document provides a detailed protocol for the laboratory synthesis of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, a potent inhibitor of M. tuberculosis IMPDH.[1][2][3] This compound, referred to as Compound 1 in several studies, serves as a valuable molecular scaffold for the development of novel anti-TB agents.[1][2][3] The following protocol is intended for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery.

The synthesis involves a multi-step process, beginning with the coupling of isoquinoline-5-sulfonyl chloride with a piperazine derivative, followed by acylation. The protocol herein is based on established synthetic routes described in the scientific literature.[1][4]

Quantitative Data Summary

The inhibitory activity of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1) and its analogues has been evaluated against M. tuberculosis IMPDH and whole-cell M. tuberculosis. A summary of the key quantitative data is presented below for comparative analysis.

Compound IDModificationMtb IMPDH IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)
1 Parent Compound 0.15 0.25
2N-oxide on isoquinoline>100>128
31-aminoisoquinoline0.301
41-chloroisoquinoline0.080.5
5N-methyl piperazine0.201
6Homopiperazine0.120.5
74-hydroxypiperidine>100>128
84-aminopiperidine>100>128

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone.

Synthesis of 1-(Isoquinolin-5-ylsulfonyl)piperazine

Materials:

  • tert-butyl piperazine-1-carboxylate

  • Isoquinoline-5-sulfonyl chloride

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate

    • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in ethyl acetate.

    • Add triethylamine (1.2 eq) to the solution.

    • To this mixture, add a solution of isoquinoline-5-sulfonyl chloride (1.0 eq) in ethyl acetate dropwise at room temperature.

    • Stir the reaction mixture overnight at ambient temperature.

    • After completion of the reaction (monitored by TLC), wash the mixture with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate.

  • Step 2: Deprotection to yield 1-(Isoquinolin-5-ylsulfonyl)piperazine

    • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at ambient temperature for 3 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield 1-(isoquinolin-5-ylsulfonyl)piperazine as a TFA salt. This product is typically used in the next step without further purification.

Synthesis of Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1)

Materials:

  • 1-(Isoquinolin-5-ylsulfonyl)piperazine (TFA salt)

  • Cyclohexanecarbonyl chloride

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(isoquinolin-5-ylsulfonyl)piperazine (TFA salt) (1.0 eq) in ethyl acetate.

  • Add triethylamine (2.5 eq) to neutralize the TFA salt and act as a base.

  • To this mixture, add cyclohexanecarbonyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone.

Mandatory Visualizations

Signaling Pathway

IMPDH_Inhibition_Pathway cluster_purine De Novo Purine Biosynthesis cluster_inhibitor Inhibitor Action IMP Inosine-5'-monophosphate (IMP) IMPDH M. tuberculosis IMPDH IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Inhibitor Cyclohexyl(4-(isoquinolin-5-ylsulfonyl) piperazin-1-yl)methanone Inhibitor->IMPDH Inhibition IMPDH->XMP NAD+ to NADH

Caption: Inhibition of M. tuberculosis IMPDH by the synthesized compound, blocking purine biosynthesis.

Experimental Workflow

Synthesis_Workflow start Start Materials: - tert-butyl piperazine-1-carboxylate - Isoquinoline-5-sulfonyl chloride step1 Step 1: Coupling Reaction (Et3N, EtOAc) start->step1 intermediate1 Intermediate: tert-butyl 4-(isoquinolin-5-ylsulfonyl) piperazine-1-carboxylate step1->intermediate1 step2 Step 2: Deprotection (DCM, TFA) intermediate1->step2 intermediate2 Intermediate: 1-(Isoquinolin-5-ylsulfonyl)piperazine (TFA salt) step2->intermediate2 step3 Step 3: Acylation (Cyclohexanecarbonyl chloride, Et3N, EtOAc) intermediate2->step3 purification Purification (Column Chromatography) step3->purification final_product Final Product: Cyclohexyl(4-(isoquinolin-5-ylsulfonyl) piperazin-1-yl)methanone purification->final_product

Caption: Workflow for the synthesis of the target tuberculosis inhibitor.

References

Application Notes and Protocols for Evaluating the Efficacy of Tuberculosis Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the efficacy of a hypothetical novel compound, "Tuberculosis Inhibitor 5" (TB-Inh5). These assays are designed to assess the compound's antimycobacterial activity, intracellular efficacy, and potential cytotoxicity, providing a comprehensive preclinical evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental in vitro test to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a quantitative measure of mycobacterial viability.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • TB-Inh5 and control drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Prepare serial twofold dilutions of TB-Inh5 and control drugs in 7H9 broth in a 96-well plate.

  • Adjust the Mtb H37Rv culture to a McFarland standard of 1 and dilute 1:25 in 7H9 broth.

  • Add 100 µL of the diluted Mtb suspension to each well containing the drug dilutions. Include a drug-free control well (inoculum only).

  • Incubate the plates at 37°C for 7 days.

  • On day 7, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for an additional 24 hours.

  • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1]

Data Presentation: MIC of TB-Inh5
CompoundMIC (µg/mL) against Mtb H37Rv
TB-Inh5 1.25
Isoniazid0.06
Rifampicin0.125

Intracellular Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of Mtb within its primary host cell, the macrophage.

Protocol: Macrophage Infection Model with Colony Forming Unit (CFU) Enumeration

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Mycobacterium tuberculosis H37Rv

  • TB-Inh5 and control drugs

  • Sterile water with 0.05% Tween 80 for cell lysis

  • Middlebrook 7H10 agar plates

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 48 hours.

  • Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of TB-Inh5 or control drugs.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • At 0, 2, and 4 days post-infection, lyse the macrophages with sterile water containing 0.05% Tween 80 to release intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Data Presentation: Intracellular Efficacy of TB-Inh5
Treatment (Concentration)Day 0 (CFU/mL)Day 4 (CFU/mL)% Inhibition
Untreated Control5.2 x 10^52.8 x 10^6-
TB-Inh5 (5 µg/mL) 5.1 x 10^5 8.9 x 10^4 96.8%
Isoniazid (1 µg/mL)5.3 x 10^54.5 x 10^498.4%

Experimental Workflow: Intracellular Growth Inhibition Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout seed_thp1 Seed THP-1 cells differentiate Differentiate with PMA seed_thp1->differentiate infect Infect with Mtb (MOI 10) differentiate->infect wash Wash to remove extracellular bacteria infect->wash add_compound Add TB-Inh5 / Controls wash->add_compound incubate Incubate for 4 days add_compound->incubate lyse Lyse macrophages incubate->lyse plate_lysate Plate on 7H10 agar lyse->plate_lysate incubate_plates Incubate plates for 3-4 weeks plate_lysate->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu

Caption: Workflow for the intracellular Mtb growth inhibition assay.

High-Content Imaging Assay

High-content imaging provides a powerful tool for quantifying intracellular bacterial load and host cell viability simultaneously.[2]

Protocol: Automated Imaging of Mtb-Infected Macrophages

Materials:

  • Human induced pluripotent stem cell-derived macrophages (hiPSC-Macs)[3]

  • Mtb H37Rv expressing a fluorescent protein (e.g., GFP)

  • Hoechst 33342 (for nuclear staining)

  • CellMask Deep Red (for cytoplasmic staining)

  • 384-well optical-bottom plates

  • High-content imaging system

Procedure:

  • Seed hiPSC-Macs in a 384-well plate.[3]

  • Infect the macrophages with GFP-expressing Mtb at an MOI of 5.

  • After 4 hours, wash the cells and add medium containing TB-Inh5 or control drugs.

  • Incubate for 72 hours.

  • Stain the cells with Hoechst 33342 and CellMask Deep Red.

  • Acquire images using a high-content imaging system.

  • Use image analysis software to quantify the number of infected cells, the number of bacteria per cell, and the total number of host cells.[2]

Data Presentation: High-Content Imaging Analysis of TB-Inh5
Treatment (Concentration)% Infected CellsAverage Bacteria per CellHost Cell Viability (%)
Untreated Control85.215.698.1
TB-Inh5 (5 µg/mL) 12.5 3.2 95.7
Rifampicin (1 µg/mL)8.92.197.2

Experimental Workflow: High-Content Imaging Assay

G cluster_prep Cell Preparation & Infection cluster_treat Compound Treatment cluster_image Staining & Imaging seed_cells Seed hiPSC-Macs in 384-well plate infect_mtb Infect with GFP-Mtb seed_cells->infect_mtb wash_cells Wash cells infect_mtb->wash_cells add_compounds Add TB-Inh5 / Controls wash_cells->add_compounds incubate_cells Incubate for 72h add_compounds->incubate_cells stain_cells Stain with Hoechst & CellMask incubate_cells->stain_cells acquire_images Acquire images stain_cells->acquire_images analyze_images Analyze image data acquire_images->analyze_images

Caption: Workflow for the high-content imaging assay.

Luciferase Reporter Assay

This assay utilizes a recombinant Mtb strain expressing luciferase to provide a rapid and sensitive measure of bacterial viability.[4][5]

Protocol: Intracellular Luciferase Assay

Materials:

  • THP-1 macrophages

  • Mtb H37Rv expressing luciferase

  • Luciferase substrate (e.g., D-luciferin)

  • Lysis buffer

  • Luminometer

Procedure:

  • Perform macrophage infection and compound treatment as described in the intracellular growth inhibition assay.

  • After the desired incubation period (e.g., 72 hours), wash the cells with PBS.

  • Lyse the macrophages with a suitable lysis buffer that preserves luciferase activity.

  • Transfer the lysate to a white-walled luminometer plate.

  • Add the luciferase substrate to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the number of viable bacteria.

Data Presentation: Luciferase Reporter Assay of TB-Inh5
Treatment (Concentration)Relative Luminescence Units (RLU)% Inhibition
Untreated Control8.5 x 10^6-
TB-Inh5 (5 µg/mL) 1.2 x 10^5 98.6%
Isoniazid (1 µg/mL)9.8 x 10^498.8%

Cytotoxicity Assay

It is crucial to assess the toxicity of the inhibitor to host cells to ensure that the observed antimycobacterial effect is not due to host cell death.

Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • THP-1 macrophages

  • TB-Inh5

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plate reader

Procedure:

  • Seed THP-1 macrophages in a 96-well plate.

  • Add serial dilutions of TB-Inh5 to the cells.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Data Presentation: Cytotoxicity of TB-Inh5
CompoundCC50 on THP-1 Macrophages (µM)Selectivity Index (CC50/MIC)
TB-Inh5 > 100 > 80
Doxorubicin (Control)0.5-

Hypothetical Signaling Pathway Affected by TB-Inh5

Assuming TB-Inh5 has an off-target effect on host cell autophagy, a pathway crucial for controlling Mtb infection.

Diagram: TB-Inh5 Inhibition of Autophagy

G cluster_pathway Host Cell Autophagy Pathway mtb Mycobacterium tuberculosis phagosome Phagosome mtb->phagosome autophagosome Autophagosome phagosome->autophagosome LC3-II recruitment lysosome Lysosome autophagosome->lysosome Fusion autolysosome Autolysosome lysosome->autolysosome degradation Mtb Degradation autolysosome->degradation inhibitor TB-Inh5 inhibitor->autophagosome Inhibits formation

Caption: Hypothetical inhibition of host cell autophagy by TB-Inh5.

References

Application of CRISPR-Cas9 for Target Validation of Tuberculosis Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for the development of new therapeutics with novel mechanisms of action.[1] A critical step in the drug development pipeline is target validation, which confirms that a drug's therapeutic effect is achieved through its intended molecular target.[2] The CRISPR-Cas9 system, particularly its adaptation for transcriptional repression known as CRISPR interference (CRISPRi), has emerged as a powerful and rapid tool for genetic validation of drug targets in Mtb.[3][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPRi to validate the molecular target of a novel hypothetical compound, "Tuberculosis Inhibitor 5" (TI-5). The methodologies described are based on established CRISPRi systems in mycobacteria and offer a framework for researchers, scientists, and drug development professionals to apply this technology for their own compounds.[7][8]

Core Concept: CRISPR Interference (CRISPRi) in Mycobacterium tuberculosis

CRISPRi utilizes a catalytically inactive or "dead" Cas9 (dCas9) protein, which has been mutated to prevent it from cleaving DNA but retains its ability to bind to a specific DNA sequence when guided by a single guide RNA (sgRNA).[1][9] In mycobacteria, the dCas9-sgRNA complex binds to the target gene's promoter or coding region, sterically hindering the binding of RNA polymerase and thereby blocking transcription.[1][10] This results in a potent and specific knockdown of gene expression, allowing for the study of the resulting phenotype.[11] Optimized CRISPRi systems for Mtb often use dCas9 from Streptococcus thermophilus (dCas9Sth1), which has shown high efficiency and low toxicity.[7][12] The expression of both dCas9 and the sgRNA is typically controlled by an inducible promoter, such as the anhydrotetracycline (aTc)-inducible system, allowing for temporal control of target gene silencing.[9][13]

CRISPRi_Mechanism cluster_system CRISPRi System Components cluster_bacterium Mycobacterium tuberculosis Cell dCas9 dCas9 Protein DNA Genomic DNA Complex dCas9-sgRNA Complex dCas9->Complex sgRNA sgRNA sgRNA->Complex aTc Anhydrotetracycline (aTc) Inducer aTc->dCas9 Induces expression aTc->sgRNA Induces expression TargetGene Target Gene mRNA mRNA Transcript TargetGene->mRNA Transcription RNAP RNA Polymerase RNAP->TargetGene Binds to promoter Protein Target Protein mRNA->Protein Translation Complex->TargetGene Binds to target sequence Complex->RNAP Blocks transcription X->mRNA Transcription Blocked

Caption: Mechanism of CRISPRi-mediated gene silencing in Mtb.

Application Notes: Validating the Target of Inhibitor TI-5

Let us hypothesize that "this compound" (TI-5) has been identified through a whole-cell phenotypic screen and is believed to target a novel, essential gene in Mtb, which we will call targetX. The following steps outline how to use CRISPRi to validate targetX as the authentic target of TI-5.

Establishing the Target Validation Hypothesis

The central hypothesis is that the specific inhibition of targetX by TI-5 is responsible for the compound's bactericidal or bacteriostatic activity. This can be validated by demonstrating that the genetic knockdown of targetX phenocopies the effects of TI-5 treatment. Specifically, we will test two predictions:

  • Prediction 1: Inducible knockdown of targetX will inhibit the growth of Mtb, mimicking the effect of TI-5.

  • Prediction 2: Lowering the expression level of targetX will render Mtb hypersensitive to TI-5, as the target is already partially depleted.

Experimental Workflow

The overall workflow for target validation using CRISPRi is a multi-step process that begins with the design of the sgRNA and culminates in phenotypic analysis.

Workflow A 1. sgRNA Design & Cloning B 2. Construct Mtb CRISPRi Strain A->B C 3. Induce Gene Knockdown B->C D 4. Validate Knockdown (qRT-PCR) C->D Confirm expression change E 5. Phenotypic Analysis C->E F Growth Curve Analysis E->F G MIC Determination E->G H Morphological Analysis E->H I Target Validated F->I G->I H->I

Caption: Experimental workflow for CRISPRi-based target validation.

Data Interpretation and Expected Outcomes

Successful target validation of TI-5 would yield the following results:

  • Significant Knockdown of targetX : qRT-PCR analysis should confirm a substantial reduction (ideally >90%) in targetX mRNA levels upon aTc induction.

  • Growth Inhibition by targetX Knockdown : The growth of the Mtb CRISPRi strain targeting targetX should be significantly inhibited in the presence of aTc, similar to the effect of TI-5 on wild-type Mtb.

  • Hypersensitivity to TI-5 : The minimum inhibitory concentration (MIC) of TI-5 should be significantly lower for the targetX knockdown strain (in the presence of aTc) compared to the uninduced or wild-type strain. This indicates a synergistic effect between genetic and chemical inhibition of the target.

  • Phenocopy of Morphological Changes : If TI-5 induces specific morphological changes in Mtb (e.g., cell elongation, filamentation), these same changes should be observed in the targetX knockdown strain.

The logical relationship for target validation is illustrated below.

Logic_Diagram cluster_observations Experimental Observations cluster_conclusion Conclusion A CRISPRi knockdown of targetX causes growth inhibition D Target Validated: TI-5 acts through targetX A->D Phenocopies B TI-5 treatment causes growth inhibition B->D Confirms C Knockdown of targetX increases sensitivity to TI-5 C->D Strongly Supports

Caption: Logical framework for validating the target of TI-5.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in validating targetX as the target of TI-5.

Protocol 1: Design and Cloning of sgRNA for targetX
  • sgRNA Design :

    • Identify a 20-nucleotide protospacer sequence within the coding region of targetX.

    • The sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) recognized by the dCas9 being used (e.g., NGG for S. pyogenes dCas9 or NNAGAAW for S. thermophilus dCas9).[13]

    • Use bioinformatics tools to ensure the chosen sgRNA sequence is specific to targetX and has minimal off-target binding sites in the Mtb genome.[9]

  • Oligonucleotide Synthesis :

    • Synthesize two complementary oligonucleotides encoding the 20-nt target sequence.

    • Add appropriate overhangs to the 5' ends of the oligos to facilitate cloning into the sgRNA expression vector (e.g., via Gibson Assembly or Golden Gate cloning).

  • Annealing and Cloning :

    • Anneal the two complementary oligos to form a double-stranded DNA fragment.

    • Ligate the annealed fragment into a digested sgRNA expression plasmid. This plasmid should contain the sgRNA scaffold and an inducible promoter.

  • Transformation and Verification :

    • Transform the ligation product into E. coli for plasmid amplification.

    • Select positive clones and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of the Mtb CRISPRi Strain
  • Preparation of Competent Mtb Cells :

    • Grow an Mtb strain that constitutively expresses the aTc-inducible dCas9 protein to mid-log phase (OD₆₀₀ of 0.6-0.8) in Middlebrook 7H9 broth supplemented with appropriate antibiotics and detergents.

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold 10% glycerol.

  • Electroporation :

    • Electroporate 1-2 µg of the verified sgRNA expression plasmid into the competent dCas9-expressing Mtb cells.

  • Selection and Verification :

    • Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate selection antibiotics for both the dCas9 and sgRNA plasmids.

    • Incubate at 37°C for 3-4 weeks until colonies appear.

    • Pick individual colonies, grow them in liquid culture, and verify the presence of the sgRNA plasmid by PCR.

Protocol 3: Validation of targetX Knockdown by qRT-PCR
  • Induction of CRISPRi :

    • Grow the Mtb CRISPRi strain targeting targetX to early-log phase (OD₆₀₀ of 0.2-0.3).

    • Divide the culture into two: one "uninduced" control (add vehicle, e.g., ethanol) and one "induced" sample.

    • To the induced sample, add aTc to a final concentration of 100-200 ng/mL.[1][9]

    • Incubate both cultures at 37°C for 24-48 hours.

  • RNA Extraction :

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a method suitable for mycobacteria, such as Trizol extraction with mechanical lysis (bead beating).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis :

    • Synthesize cDNA from the RNA samples using a reverse transcriptase kit and random primers.

  • Quantitative Real-Time PCR (qRT-PCR) :

    • Perform qRT-PCR using primers specific for targetX and a housekeeping gene (e.g., sigA) for normalization.

    • Calculate the fold change in targetX expression in the induced sample relative to the uninduced control using the ΔΔCt method.

Protocol 4: Phenotypic Assays
  • Growth Curve Analysis :

    • Inoculate cultures of the Mtb CRISPRi strain to a starting OD₆₀₀ of 0.05 in 7H9 broth.

    • Prepare four sets of cultures: (1) No aTc, No TI-5; (2) aTc only; (3) TI-5 only (at 1x MIC); (4) aTc + TI-5.

    • Measure the OD₆₀₀ of the cultures every 24 hours for 7-10 days.

    • Plot the growth curves to compare the effects of gene knockdown and compound treatment.

  • Minimum Inhibitory Concentration (MIC) Determination :

    • Prepare a 96-well plate with a two-fold serial dilution of TI-5.

    • Inoculate the wells with the Mtb CRISPRi strain to a final OD₆₀₀ of 0.02.

    • Prepare two identical plates: one with aTc (to induce knockdown) and one without (uninduced control).

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC as the lowest concentration of TI-5 that prevents visible bacterial growth.

Data Presentation

The following tables present hypothetical data from the experiments described above.

Table 1: qRT-PCR Validation of targetX Knockdown

ConditionTarget GeneNormalized Fold Change (vs. Uninduced)Percent Knockdown
UninducedtargetX1.000%
Induced (aTc)targetX0.0892%
UninducedsigA (Control)1.00N/A
Induced (aTc)sigA (Control)0.98N/A

Table 2: Phenotypic Outcomes of targetX Knockdown vs. TI-5 Treatment

StrainConditionGrowth Phenotype
Wild-Type MtbNo TreatmentNormal Growth
Wild-Type MtbTI-5 (at MIC)Growth Inhibition
targetX CRISPRiUninduced (No aTc)Normal Growth
targetX CRISPRiInduced (aTc)Growth Inhibition

Table 3: MIC of TI-5 against targetX CRISPRi Strain

StrainConditionMIC of TI-5 (µg/mL)Fold Change in MIC
Wild-Type MtbN/A1.0-
targetX CRISPRiUninduced (No aTc)1.01x
targetX CRISPRiInduced (aTc)0.1258x decrease
Control CRISPRi (non-targeting sgRNA)Induced (aTc)1.01x

References

Application Notes and Protocols for High-Throughput Screening in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel anti-tubercular agents. High-throughput screening (HTS) has emerged as a critical strategy, enabling the rapid evaluation of large chemical libraries to identify new lead compounds. This document provides detailed application notes and protocols for key HTS methods in TB drug discovery, focusing on both phenotypic and target-based approaches.

Section 1: Phenotypic High-Throughput Screening

Phenotypic screening directly assesses the ability of compounds to inhibit the growth of whole Mtb cells. This approach is advantageous as it identifies compounds with activity against the bacterium without prior knowledge of their specific molecular target and ensures that hits are active against the whole organism, implicitly addressing cell wall permeability.[1][2]

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric and fluorometric method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.[3] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Positive control drug (e.g., Rifampicin, Isoniazid)

  • Sterile, black, clear-bottom 384-well microplates

  • Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Compound Plating:

    • Dispense 50 nL of test compounds (typically at a stock concentration of 10 mM in DMSO) into the assay plates using an acoustic liquid handler for a final screening concentration of 10 µM.

    • Include positive control wells (e.g., Rifampicin at a final concentration of 2 µM) and negative control wells (DMSO only).

  • Bacterial Inoculation:

    • Dilute the Mtb culture in supplemented 7H9 broth to a final concentration of approximately 2 x 105 CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well of the 384-well plate.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-seal the plates and incubate for an additional 16-24 hours at 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.[4][5]

    • Calculate the percent inhibition of bacterial growth relative to the controls.

Data Analysis and Hit Confirmation:

Compounds demonstrating a predefined level of inhibition (e.g., ≥50% or ≥90%) are considered primary hits.[3] These hits should be re-tested in a dose-response format to determine the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). A counter-screen for cytotoxicity against a mammalian cell line (e.g., Vero cells) is crucial to assess selectivity.

Section 2: Target-Based High-Throughput Screening

Target-based screening focuses on identifying compounds that inhibit a specific, essential Mtb enzyme or protein.[6] This approach allows for a more rational drug design process, although it may miss compounds with novel mechanisms of action.

Luminescence-Coupled Assay for Mtb Mycothione Reductase (Mtr)

This assay identifies inhibitors of Mycothione Reductase (Mtr), an enzyme crucial for protecting Mtb from oxidative stress.[7][8] The assay couples the enzymatic activity of Mtr to a bioluminescent readout, providing high sensitivity and suitability for HTS.[8]

Materials:

  • Purified recombinant Mtb Mycothione Reductase (Mtr)

  • NADPH

  • Mycothione disulfide (MSSM)

  • NADP-Glo™ Luciferase/Luciferin detection system

  • Test compounds in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the assay plates for a final screening concentration (e.g., 20 µM).[8]

  • Enzyme and Substrate Addition:

    • Prepare a solution of Mtr enzyme in assay buffer.

    • Prepare a solution of NADPH and MSSM in assay buffer.

    • Add 5 µL of the enzyme solution to each well.

    • Add 5 µL of the substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes).

  • Detection:

    • Add 10 µL of the NADP-Glo™ reagent to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the amount of NADP+ produced.

    • Incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

Data Analysis and Hit Confirmation:

Primary hits are identified based on a significant reduction in the luminescent signal. These hits undergo a series of confirmation and counter-screening steps, including dose-response analysis to determine IC50 values and selectivity assays against related host enzymes.

Quantitative Data Summary

The following tables summarize typical quantitative data from HTS campaigns for TB drug discovery.

Table 1: Phenotypic Screening Campaign Data
Parameter Value
Library Size100,997 compounds[3]
Screening Concentration10 µg/mL[3]
Primary Hit Cutoff≥90% inhibition[3]
Primary Hit Rate1.77% (1,782 compounds)[3]
Confirmation Rate (Dose-Response)90% (1,593 compounds)[3]
Z'-factor> 0.7[3]
Table 2: Target-Based Screening Campaign Data (Mtr Inhibitors)
Parameter Value
Library Size~130,000 compounds[7][8]
Screening Concentration20 µM[8]
Primary Hit Cutoff≥25% inhibition[8]
Confirmed Hits after Counter-Screening19 compounds[7][8]
Z'-factor> 0.6[8]

| Table 3: Comparison of HTS Assay Parameters | |

Assay Type Typical Throughput Readout Advantages Disadvantages
Microplate Alamar Blue Assay (MABA) 10,000-50,000 compounds/day Colorimetric/Fluorometric Inexpensive, whole-cell activity Slower endpoint, potential for compound interference
Luminescence-Based Assays 50,000-100,000 compounds/day Luminescence High sensitivity, rapid readout[9] Higher reagent cost, potential for compound interference with luciferase

| Reporter Gene Assays (e.g., Luciferase) | 20,000-80,000 compounds/day | Luminescence | Specific to a pathway/stress response | Indirect measure of cell viability |

Visualizations

The following diagrams illustrate key workflows and concepts in HTS for TB drug discovery.

TB_Drug_Discovery_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Screening Primary Hits Primary Hits Primary Screen->Primary Hits Hit Identification Dose-Response Assay Dose-Response Assay Primary Hits->Dose-Response Assay Confirmation Cytotoxicity Assay Cytotoxicity Assay Primary Hits->Cytotoxicity Assay Selectivity Confirmed Hits Confirmed Hits Dose-Response Assay->Confirmed Hits Cytotoxicity Assay->Confirmed Hits Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Confirmed Hits->Structure-Activity Relationship (SAR) Optimization ADMET Profiling ADMET Profiling Structure-Activity Relationship (SAR)->ADMET Profiling Lead Candidate Lead Candidate ADMET Profiling->Lead Candidate

Caption: A generalized workflow for TB drug discovery, from HTS to lead optimization.

Phenotypic_vs_Target_Based_Screening cluster_phenotypic Phenotypic Screening cluster_target Target-Based Screening pheno_start Whole Mtb Cells + Compound pheno_result Inhibition of Bacterial Growth? pheno_start->pheno_result pheno_hit Active Compound (Hit) pheno_result->pheno_hit Yes pheno_moa Target Identification (MoA) pheno_hit->pheno_moa target_start Purified Target Protein + Compound target_result Inhibition of Target Activity? target_start->target_result target_hit Active Compound (Hit) target_result->target_hit Yes target_whole_cell Whole-Cell Activity Confirmation target_hit->target_whole_cell

Caption: Comparison of phenotypic and target-based screening approaches in TB drug discovery.

MABA_Principle cluster_assay Microplate Alamar Blue Assay (MABA) Living_Mtb Metabolically Active Mtb Resorufin Resorufin (Pink, Fluorescent) Living_Mtb->Resorufin Reduces Resazurin Resazurin (Blue, Non-fluorescent) Inhibited_Mtb Inhibited Mtb (No Growth) Inhibited_Mtb->Resazurin No Reduction

Caption: The principle of the Microplate Alamar Blue Assay for assessing Mtb viability.

References

Application Notes and Protocols for In Vivo Imaging of Tuberculosis Inhibitor 5 (TI-5) Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the biodistribution of novel anti-tuberculosis agents is paramount for the development of effective treatment regimens. Verifying that a drug candidate reaches its intended target site—the Mycobacterium tuberculosis (Mtb) residing within lung granulomas—at sufficient concentrations is a critical step in preclinical evaluation.[1] This document provides detailed application notes and protocols for utilizing various in vivo imaging techniques to track the distribution of a hypothetical small molecule, "Tuberculosis Inhibitor 5" (TI-5).

The following sections will cover the primary imaging modalities suitable for this purpose: Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging. Each section will include an overview of the technique, detailed experimental protocols, and representative data presented in a clear, tabular format.

Key Imaging Modalities for Tracking TI-5

A variety of imaging techniques can be employed to monitor the distribution of small molecules like TI-5 in animal models of tuberculosis. The choice of modality often depends on the desired resolution, sensitivity, and the feasibility of labeling the inhibitor.

  • Positron Emission Tomography (PET): Offers high sensitivity and quantitative data on drug distribution. It requires labeling TI-5 with a positron-emitting radionuclide.[2]

  • Single-Photon Emission Computed Tomography (SPECT): A nuclear medicine technique that can also provide quantitative data on drug distribution and is often more accessible than PET.

  • Fluorescence Imaging: A powerful tool for high-resolution imaging in small animals, particularly for tracking drug localization at the cellular level within tissues. This requires conjugating TI-5 to a fluorescent probe.[3]

Section 1: Positron Emission Tomography (PET) Imaging of [¹⁸F]-TI-5

PET imaging is a highly sensitive technique that allows for the quantitative assessment of the biodistribution of a radiolabeled drug.[2] For TI-5, we will consider labeling with Fluorine-18 ([¹⁸F]), a commonly used positron emitter with a suitable half-life for pharmacokinetic studies.

Application Notes

Radiolabeling of TI-5 with [¹⁸F] allows for dynamic imaging of its uptake and clearance in various organs, with a particular focus on infected lung tissues.[4] This technique can provide crucial data on whether TI-5 effectively penetrates the complex structure of tuberculous granulomas.[1] Studies have successfully used PET to image the distribution of other anti-TB drugs like pyrazinamide, providing a strong basis for its application to novel inhibitors.[4]

Experimental Workflow for PET Imaging

cluster_0 Pre-Imaging Preparation cluster_1 Imaging Procedure cluster_2 Post-Imaging Analysis radiolabeling Radiolabeling of TI-5 with [¹⁸F] injection Intravenous Injection of [¹⁸F]-TI-5 radiolabeling->injection animal_model Establishment of TB Animal Model (e.g., mouse) infection Aerosol Infection with M. tuberculosis animal_model->infection infection->injection pet_ct_scan Dynamic PET/CT Scan injection->pet_ct_scan image_recon Image Reconstruction and Analysis pet_ct_scan->image_recon biodistribution Ex Vivo Biodistribution and Autoradiography pet_ct_scan->biodistribution data_quant Data Quantification (SUV, %ID/g) image_recon->data_quant biodistribution->data_quant

Caption: Workflow for PET imaging of [¹⁸F]-TI-5 in a TB animal model.

Detailed Protocol: PET Imaging of [¹⁸F]-TI-5 in a Mouse Model of TB
  • Radiolabeling of TI-5:

    • Synthesize an appropriate precursor of TI-5 amenable to fluorination.

    • Perform nucleophilic substitution with [¹⁸F]fluoride to produce [¹⁸F]-TI-5.

    • Purify the final product using High-Performance Liquid Chromatography (HPLC).

    • Determine the radiochemical purity and specific activity of the final product.

  • Animal Model and Infection:

    • Use a suitable mouse strain for chronic TB models (e.g., C57BL/6 or BALB/c).

    • Infect mice via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.

    • Allow the infection to progress for 4-6 weeks to ensure the formation of well-defined granulomas.

  • PET/CT Imaging:

    • Anesthetize the infected mouse using isoflurane (2% in oxygen).

    • Administer a bolus injection of [¹⁸F]-TI-5 (e.g., 5-10 MBq) intravenously via the tail vein.

    • Perform a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.

    • Maintain the animal's body temperature throughout the imaging session.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over major organs (lungs, liver, spleen, kidneys, brain, muscle) and infected lung lesions identified on the CT scan.

    • Calculate the Standardized Uptake Value (SUV) for each ROI to quantify tracer accumulation.

  • Ex Vivo Biodistribution:

    • Immediately after imaging, euthanize the animal.

    • Dissect major organs and infected lung tissue.

    • Weigh the tissue samples and measure their radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Quantitative Data Presentation
Organ/TissueMean SUV at 60 min post-injection% Injected Dose per Gram (%ID/g)
Infected Lung3.5 ± 0.84.2 ± 0.9
Healthy Lung1.2 ± 0.31.5 ± 0.4
Liver5.1 ± 1.26.3 ± 1.5
Spleen2.8 ± 0.63.1 ± 0.7
Kidneys4.5 ± 1.05.5 ± 1.1
Brain0.5 ± 0.10.6 ± 0.2
Muscle0.8 ± 0.21.0 ± 0.3

Data are presented as mean ± standard deviation and are hypothetical for TI-5, based on typical distributions of small molecule drugs.

Section 2: SPECT/CT Imaging of [¹²⁵I]-TI-5

SPECT imaging provides another valuable nuclear medicine approach for tracking drug distribution, and it can be more readily available than PET in some research settings.[5][6] For this application, we will consider labeling TI-5 with Iodine-125 ([¹²⁵I]).

Application Notes

Labeling TI-5 with [¹²⁵I] enables the visualization and quantification of its accumulation in tuberculous lesions.[5][6] SPECT/CT imaging can reveal the heterogeneity of drug distribution within the lungs and other infected organs.[5] This technique is particularly useful for longer-term studies due to the longer half-life of [¹²⁵I] compared to [¹⁸F].

Experimental Workflow for SPECT Imaging

cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis radiolabeling Radiolabeling of TI-5 with [¹²⁵I] injection Administration of [¹²⁵I]-TI-5 radiolabeling->injection animal_model TB Infection Model (e.g., Rabbit) animal_model->injection spect_ct_scan SPECT/CT Imaging at Multiple Time Points injection->spect_ct_scan image_analysis Image Reconstruction and ROI Analysis spect_ct_scan->image_analysis biodistribution Ex Vivo Biodistribution Studies spect_ct_scan->biodistribution

Caption: General workflow for SPECT/CT imaging of [¹²⁵I]-TI-5.

Detailed Protocol: SPECT/CT Imaging of [¹²⁵I]-TI-5 in a Rabbit Model of TB
  • Radiolabeling of TI-5:

    • Synthesize a suitable precursor of TI-5 for iodination.

    • Perform electrophilic iodination using [¹²⁵I]NaI and a suitable oxidizing agent (e.g., Chloramine-T).

    • Purify the [¹²⁵I]-TI-5 using HPLC.

    • Assess radiochemical purity and specific activity.

  • Animal Model and Infection:

    • Use New Zealand white rabbits to establish a TB model that forms caseous necrotic granulomas, which are more similar to human lesions.

    • Infect rabbits with M. tuberculosis via aerosol or intratracheal instillation.

    • Allow the infection to mature for 8-12 weeks.

  • SPECT/CT Imaging:

    • Anesthetize the rabbit.

    • Administer [¹²⁵I]-TI-5 (e.g., 15-20 MBq) intravenously.

    • Perform SPECT/CT imaging at various time points (e.g., 2, 24, and 48 hours) post-injection to assess pharmacokinetics.

    • Use appropriate collimators and acquisition parameters for [¹²⁵I].

  • Image and Data Analysis:

    • Reconstruct and co-register SPECT and CT images.

    • Draw ROIs over granulomatous lesions, healthy lung tissue, and other major organs.

    • Quantify the radioactivity in each ROI and express it as a percentage of the injected dose per cubic centimeter (%ID/cc).

  • Ex Vivo Biodistribution:

    • Following the final imaging session, euthanize the animal and perform a detailed dissection of organs and individual granulomas.

    • Measure the radioactivity in each sample using a gamma counter and calculate the %ID/g.

Quantitative Data Presentation
Organ/Lesion Type%ID/g at 24h post-injection
Caseous Granuloma2.5 ± 0.7
Non-necrotic Granuloma1.8 ± 0.5
Healthy Lung0.9 ± 0.2
Liver3.1 ± 0.8
Spleen2.2 ± 0.6
Kidneys1.5 ± 0.4

Data are hypothetical for TI-5, reflecting potential differential uptake in various lesion types.

Section 3: Fluorescence Imaging of TI-5-Fluorophore Conjugate

Fluorescence imaging offers a high-resolution method to visualize drug distribution, particularly at the microscopic level. This technique is well-suited for studies in small animals and for ex vivo analysis of tissue sections.[3][7]

Application Notes

By conjugating TI-5 to a near-infrared (NIR) fluorophore, its distribution can be tracked in real-time in living mice.[8] This approach is less quantitative than nuclear imaging but provides excellent spatial resolution. It can be used to determine if TI-5 co-localizes with fluorescently labeled M. tuberculosis within infected macrophages.[9]

Logical Relationship for Probe Design

TI5 Tuberculosis Inhibitor 5 (TI-5) Linker Biocompatible Linker TI5->Linker Covalent Bond Fluorophore Near-Infrared (NIR) Fluorophore Linker->Fluorophore Conjugation Final_Probe TI-5 Imaging Probe Fluorophore->Final_Probe Forms

Caption: Design logic for a fluorescent TI-5 imaging probe.

Detailed Protocol: In Vivo and Ex Vivo Fluorescence Imaging of TI-5-NIR
  • Probe Synthesis:

    • Select a suitable NIR fluorophore (e.g., Cy5.5, IRDye 800CW) with excitation and emission wavelengths that minimize tissue autofluorescence.

    • Synthesize a derivative of TI-5 with a reactive group for conjugation (e.g., amine, carboxyl).

    • Conjugate the TI-5 derivative to the NIR fluorophore via a stable linker.

    • Purify the TI-5-NIR conjugate using HPLC.

  • Animal Model and Infection:

    • Use immunodeficient mice (e.g., SCID) for this protocol to allow for higher bacterial loads, which can enhance the signal from fluorescent bacteria.[3]

    • Infect the mice with an M. tuberculosis strain expressing a fluorescent protein (e.g., mCherry or tdTomato) for co-localization studies.[10]

  • In Vivo Imaging:

    • Anesthetize the infected mouse.

    • Administer the TI-5-NIR conjugate intravenously.

    • Image the mouse at multiple time points using an in vivo imaging system (IVIS) equipped with the appropriate filters for the chosen NIR dye.

    • Acquire both white light and fluorescence images.

  • Ex Vivo Imaging and Microscopy:

    • After the final in vivo imaging session, euthanize the mouse and dissect the lungs and other organs.

    • Image the dissected organs using the IVIS system for a more sensitive detection of the fluorescence signal.

    • Fix the tissues, prepare frozen sections, and perform fluorescence microscopy to visualize the co-localization of the TI-5-NIR probe (NIR channel) with the fluorescent bacteria (e.g., red channel) and cell nuclei (e.g., DAPI stain in the blue channel).

Quantitative Data Presentation
OrganIn Vivo Fluorescence Intensity (Radiant Efficiency)Ex Vivo Fluorescence Intensity (Radiant Efficiency)
Lungs1.5 x 10⁸ ± 0.4 x 10⁸2.8 x 10⁸ ± 0.7 x 10⁸
Liver3.2 x 10⁸ ± 0.9 x 10⁸5.1 x 10⁸ ± 1.2 x 10⁸
Spleen1.1 x 10⁸ ± 0.3 x 10⁸1.9 x 10⁸ ± 0.5 x 10⁸

Fluorescence intensity is expressed in (p/sec/cm²/sr)/(µW/cm²). Data are hypothetical.

Conclusion

The in vivo imaging techniques detailed in these application notes provide a powerful suite of tools for assessing the biodistribution of the novel anti-tuberculosis agent, TI-5. By employing a multi-modal imaging strategy, researchers can gain a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of new drug candidates, thereby accelerating the development of more effective therapies for tuberculosis. The quantitative data and detailed protocols provided herein serve as a guide for designing and executing robust preclinical imaging studies.

References

Application Note: Establishing a Co-culture Model to Test Tuberculosis Inhibitor 5 with Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics.[1] A critical aspect of TB drug discovery is the evaluation of compound efficacy in a biologically relevant context that mimics the host environment. Mtb is an intracellular pathogen that primarily resides within host macrophages.[1][2] Therefore, co-culture models utilizing host cells, such as macrophages, are indispensable for assessing the intracellular activity of potential inhibitors.[1][3]

This application note provides a detailed protocol for establishing an in vitro co-culture model using the human monocytic cell line THP-1 to test the efficacy of a novel hypothetical compound, Tuberculosis Inhibitor 5 . For the purpose of this protocol, we will assume that Inhibitor 5 targets the mycolic acid biosynthesis pathway, a crucial component of the Mtb cell wall and a common target for anti-TB drugs.[4][5][6][7] The protocols outlined below cover the differentiation of THP-1 cells, infection with Mtb, treatment with the inhibitor, and subsequent assessment of both bacterial viability via Colony Forming Unit (CFU) enumeration and host cell viability using an MTT assay.

Postulated Mechanism of Action: this compound

This compound is postulated to be a potent and selective inhibitor of the fatty acid synthesis (FAS-II) pathway, which is essential for the production of mycolic acids. Mycolic acids are long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4][7] By disrupting this pathway, Inhibitor 5 is expected to compromise the structural integrity of the Mtb cell wall, leading to bacterial death. This targeted mechanism is attractive as it is specific to mycobacteria, suggesting a lower potential for host cell toxicity.

G cluster_fas Mycolic Acid Synthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP KasA/KasB β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadABC Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Pks13 Mtb Cell Wall Mtb Cell Wall Mycolic Acids->Mtb Cell Wall Inhibitor_5 Inhibitor 5 Inhibitor_5->β-ketoacyl-ACP Inhibition Bacterial Viability Bacterial Viability Mtb Cell Wall->Bacterial Viability

Figure 1: Postulated signaling pathway of this compound.

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the process of differentiating THP-1 monocytes into macrophage-like cells, which are suitable for Mtb infection.

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed THP-1 cells into a 24-well tissue culture plate at a density of 3 x 10⁵ cells per well in 1 mL of complete culture medium.[8]

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to each well to a final concentration of 50 ng/mL to induce differentiation.[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated cells will become adherent and exhibit a macrophage-like morphology.

  • Washing: After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with 1 mL of pre-warmed sterile Phosphate-Buffered Saline (PBS).

  • Resting: Add 1 mL of fresh, antibiotic-free RPMI-1640 medium with 10% FBS to each well and let the cells rest for 24 hours before infection.

Protocol 2: Preparation of M. tuberculosis Inoculum

This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory.

  • Culture: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).[10]

  • Harvesting: Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.

  • Washing: Discard the supernatant and wash the bacterial pellet twice with sterile PBS containing 0.05% Tween 80.

  • Declumping: Resuspend the pellet in antibiotic-free RPMI-1640 medium. To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 10-15 times.[10] Let the suspension stand for 5 minutes to allow any remaining clumps to settle.

  • Quantification: Transfer the upper portion of the suspension to a new tube. Measure the OD₆₀₀ and adjust the concentration with RPMI-1640 medium. (An OD₆₀₀ of 1.0 is approximately 3 x 10⁸ CFU/mL, but this should be calibrated for your specific spectrophotometer and strain).

Protocol 3: Infection of THP-1 Macrophages
  • Inoculum Preparation: Dilute the single-cell Mtb suspension in antibiotic-free RPMI-1640 with 10% FBS to achieve the desired Multiplicity of Infection (MOI). An MOI of 1-5 (bacteria to macrophage ratio) is typically used.[11]

  • Infection: Remove the resting medium from the differentiated THP-1 cells and add the Mtb inoculum to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.[8]

  • Removal of Extracellular Bacteria: After the 4-hour incubation, aspirate the inoculum. Wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Some protocols may include a short incubation with a low concentration of amikacin (e.g., 200 µg/mL for 1 hour) to ensure the removal of all extracellular bacteria, followed by washing.[8]

  • Baseline (T=0) Sample: For the CFU assay, lyse one set of infected wells (in triplicate) immediately after washing to determine the initial number of internalized bacteria.

Protocol 4: Treatment with this compound
  • Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Make serial dilutions in antibiotic-free RPMI-1640 with 10% FBS to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Add the medium containing the different concentrations of Inhibitor 5 (and a vehicle control) to the infected THP-1 cells.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 5: Assessment of Inhibitor Efficacy (CFU Assay)

The Colony Forming Unit (CFU) assay is the gold standard for quantifying viable bacteria.[12]

  • Cell Lysis: At the end of the treatment period, aspirate the medium from the wells. Add 500 µL of sterile 0.1% Triton X-100 in water to each well to lyse the macrophages.[8]

  • Incubation: Incubate for 10-15 minutes at room temperature to ensure complete lysis.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the cell lysates in PBS containing 0.05% Tween 80.

  • Plating: Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in triplicate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies are visible and can be counted.[8]

  • Quantification: Count the colonies and calculate the CFU/mL for each sample, factoring in the dilution factor.

Protocol 6: Assessment of Host Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Parallel Plate: It is recommended to set up a parallel plate of uninfected THP-1 cells treated with the same concentrations of Inhibitor 5 to assess direct compound toxicity.

  • Reagent Addition: At the end of the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each 100 µL of medium in the well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Overnight Incubation: Incubate the plate overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment groups.

Table 1: Efficacy of Inhibitor 5 on Intracellular M. tuberculosis

Inhibitor 5 Conc. (µM)Mean Log₁₀ CFU/mL (± SD) at 48hFold Change from Control
Vehicle Control (0)6.52 ± 0.111.00
0.16.15 ± 0.09-0.37
1.05.30 ± 0.15-1.22
10.04.18 ± 0.21-2.34
Positive Control (INH 1µM)4.55 ± 0.18-1.97

Table 2: Viability of Host THP-1 Cells after 48h Treatment

Inhibitor 5 Conc. (µM)Mean Absorbance (570nm) ± SD% Viability vs. Control
Vehicle Control (0)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
1.01.19 ± 0.0995.2%
10.01.15 ± 0.1092.0%
100.0 (Toxicity Control)0.21 ± 0.0416.8%

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Culture & Differentiate THP-1 Cells C Infect THP-1 with Mtb (MOI = 5, 4h) A->C B Culture Mtb H37Rv (BSL-3) B->C D Wash to Remove Extracellular Mtb C->D E Treat with Inhibitor 5 (Serial Dilutions) D->E F Incubate for 48 hours E->F G Lyse Macrophages F->G I Add MTT Reagent (Parallel Plate) F->I H Perform Serial Dilutions & Plate for CFU G->H J Measure Absorbance I->J

Figure 2: Overall experimental workflow for testing Inhibitor 5.

G Start Analyze CFU & MTT Data Condition1 Significant CFU Reduction? Start->Condition1 Condition2 High Host Cell Viability (>90%)? Condition1->Condition2  Yes Condition3 High Host Cell Viability (>90%)? Condition1->Condition3  No Result1 Effective & Non-toxic (LEAD CANDIDATE) Condition2->Result1  Yes Result2 Effective but Toxic (Consider Derivatization) Condition2->Result2  No Result3 Ineffective & Non-toxic (Discard) Condition3->Result3  Yes Result4 Ineffective & Toxic (Discard) Condition3->Result4  No

Figure 3: Logical relationship diagram for data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tuberculosis Inhibitor 5 (I5) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the hypothetical hydrophobic Tuberculosis Inhibitor 5 (I5) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor aqueous solubility of Inhibitor 5 (I5)?

A1: The poor aqueous solubility of I5 is likely attributed to its chemical structure, which probably contains large, non-polar surface areas and a limited number of hydrogen bond donors and acceptors.[1][2] Many potent anti-tubercular compounds are lipophilic to effectively penetrate the mycobacterial cell wall.[2] This inherent hydrophobicity leads to difficulties in dissolving the compound in aqueous media, which is a common challenge for many new chemical entities in drug discovery.[1][3]

Q2: What initial steps can I take to improve the solubility of I5 for preliminary in vitro assays?

A2: For initial screening and cell-based assays, several rapid methods can be employed to enhance the solubility of I5. The use of co-solvents is a common starting point.[4][5][6] Additionally, pH modification can be effective if I5 has ionizable functional groups.[5][7] For compounds that are neutral, complexation with cyclodextrins can be a viable alternative.[5]

Q3: How do co-solvents improve the solubility of hydrophobic compounds like I5?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[5][6] This alteration of the solvent's polarity makes it more favorable for non-polar molecules like I5 to dissolve.[4] Common co-solvents used in pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Q4: Can particle size reduction enhance the aqueous solubility of I5?

A4: Particle size reduction, through techniques like micronization or nanosuspension, increases the surface area of the drug that is exposed to the solvent.[1][4][8] While this primarily enhances the dissolution rate rather than the equilibrium solubility, it can be a crucial factor in achieving desired concentrations in a timely manner for experimental assays.[4][8][9] For many poorly soluble drugs, a faster dissolution can lead to improved bioavailability.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
I5 precipitates out of solution upon dilution of a DMSO stock into aqueous buffer. The concentration of the organic co-solvent (DMSO) is too low in the final solution to maintain solubility.1. Decrease the final concentration of I5. 2. Increase the percentage of co-solvent in the final aqueous solution, if tolerated by the experimental system. 3. Explore the use of other solubilization techniques such as cyclodextrin complexation or the use of surfactants.[1][5]
The solubility of I5 is not significantly improved with pH adjustment. I5 may be a neutral molecule or the pH range required for solubilization is not compatible with the experimental conditions (e.g., cell viability).1. Confirm the pKa of I5. If it is neutral, pH adjustment will not be effective. 2. Consider alternative strategies like solid dispersions or the use of surfactants.[4][5]
Inconsistent results are observed in biological assays. This could be due to variable solubility and precipitation of I5 between experiments.1. Prepare fresh solutions of I5 for each experiment. 2. Visually inspect solutions for any signs of precipitation before use. 3. Validate the solubility of I5 under your specific experimental conditions using techniques like nephelometry or UV-Vis spectroscopy.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for Inhibitor 5 (I5) using various solubilization techniques. These values are illustrative and should be experimentally determined for the specific compound.

Solvent System/Formulation Hypothetical Solubility of I5 (µg/mL) Fold Increase vs. Water
Water (pH 7.4)0.11
Water + 1% DMSO550
Water + 5% DMSO25250
pH 10 Buffer (for an acidic I5)15150
10% Hydroxypropyl-β-cyclodextrin in Water50500
Nanosuspension>100 (effective concentration)>1000

Experimental Protocols

Protocol 1: Solubilization of I5 using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of I5 powder.

    • Add pure DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate until the compound is completely dissolved.

  • Preparation of Working Solution:

    • Serially dilute the DMSO stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media).

    • It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.

    • Ensure the final concentration of DMSO is compatible with your assay (typically ≤ 1%).

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Solubilization of I5 using Cyclodextrin Complexation
  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of a suitable cyclodextrin (e.g., 10% w/v Hydroxypropyl-β-cyclodextrin) in your aqueous buffer.

    • Warm the solution slightly (e.g., to 37°C) to aid in the dissolution of the cyclodextrin.

  • Complexation:

    • Add the powdered I5 directly to the cyclodextrin solution.

    • Alternatively, a small volume of a concentrated organic stock of I5 can be added to the cyclodextrin solution while vortexing.

    • Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination:

    • Determine the concentration of the solubilized I5 in the filtrate using a validated analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_preparation Preparation of I5 cluster_solubilization Solubilization Strategies cluster_analysis Analysis & Application I5_powder I5 Powder Co_solvent Co-solvent (e.g., DMSO) I5_powder->Co_solvent Cyclodextrin Cyclodextrin (e.g., HP-β-CD) I5_powder->Cyclodextrin pH_Adjustment pH Adjustment I5_powder->pH_Adjustment Particle_Reduction Particle Size Reduction I5_powder->Particle_Reduction Solubility_Assay Solubility Assay Co_solvent->Solubility_Assay Cyclodextrin->Solubility_Assay pH_Adjustment->Solubility_Assay Particle_Reduction->Solubility_Assay Bioassay Biological Assay Solubility_Assay->Bioassay Optimized Formulation

Caption: Workflow for selecting a suitable solubilization strategy for Inhibitor 5.

decision_tree node_action node_action node_outcome node_outcome start Poor Aqueous Solubility of I5 ionizable Is I5 ionizable? start->ionizable ph_stable Is I5 stable at altered pH? ionizable->ph_stable Yes consider_other Consider other methods ionizable->consider_other No use_ph Use pH Adjustment ph_stable->use_ph Yes ph_stable->consider_other No success Solubility Improved use_ph->success use_cosolvent Use Co-solvents consider_other->use_cosolvent use_cyclodextrin Use Cyclodextrins consider_other->use_cyclodextrin use_solid_dispersion Use Solid Dispersion consider_other->use_solid_dispersion use_cosolvent->success use_cyclodextrin->success use_solid_dispersion->success

Caption: Decision tree for troubleshooting the poor solubility of Inhibitor 5.

References

optimizing Tuberculosis inhibitor 5 delivery in a murine tuberculosis model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on optimizing the delivery of Tuberculosis Inhibitor 5 (TB-Inh5), a novel biphenyl analogue[1], in a murine tuberculosis model.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for TB-Inh5?

While the exact target of TB-Inh5 is under investigation, similar small molecule inhibitors have been identified to target essential pathways in Mycobacterium tuberculosis, such as cell wall biosynthesis or energy metabolism[2][3][4]. It is crucial to perform target validation studies for TB-Inh5.

2. Which murine model is most appropriate for testing TB-Inh5 efficacy?

The choice of murine model depends on the research question.

  • BALB/c and C57BL/6 mice are commonly used strains for TB drug efficacy testing[5].

  • For studies involving chronic infection, a low-dose aerosol infection model is recommended[5].

  • C3HeB/FeJ mice are a good option for studying human-like caseous necrotic granulomas[6].

3. What are the recommended starting doses for TB-Inh5 in mice?

The optimal dose will depend on the formulation and delivery route. It is recommended to start with a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED). Preliminary in vitro data on the minimum inhibitory concentration (MIC) of TB-Inh5 against M. tuberculosis can help in estimating the starting dose for in vivo studies.

4. What are the advantages of using nanoparticle-based delivery systems for TB-Inh5?

Nanoparticle-based drug delivery systems have the potential to improve the therapeutic outcome of anti-TB drugs by:

  • Enhancing drug solubility and stability[7].

  • Enabling targeted delivery to infected macrophages[8][9].

  • Providing sustained release of the drug, which can reduce dosing frequency[9].

  • Improving bioavailability of the drug[8].

5. Can TB-Inh5 be delivered via aerosol?

Aerosol delivery is a promising approach for targeting the lungs directly, which is the primary site of TB infection. This method can achieve high local drug concentrations while minimizing systemic toxicity[10][11]. However, the feasibility of aerosolizing TB-Inh5 will depend on its physicochemical properties.

Troubleshooting Guides

Issue 1: Low Bioavailability of Orally Administered TB-Inh5
Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulate TB-Inh5 in a suitable vehicle (e.g., oil-based, cyclodextrin). 2. Consider nanoparticle encapsulation (e.g., solid lipid nanoparticles, polymeric nanoparticles) to improve solubility and absorption[7][12].
High first-pass metabolism 1. Co-administer with a metabolic inhibitor (use with caution and appropriate controls). 2. Explore alternative delivery routes such as intravenous or aerosol administration[8][10].
Poor absorption from the gut 1. Evaluate the effect of food on absorption. 2. Investigate the use of permeation enhancers.
Issue 2: Inconsistent Results in Aerosol Delivery Experiments
Possible Cause Troubleshooting Steps
Variable aerosol deposition in the lungs 1. Ensure the aerosol generation system is properly calibrated and provides a consistent particle size distribution (ideally 1-5 µm for deep lung deposition)[13]. 2. Use a nose-only exposure chamber for more precise dosing[13][14]. 3. Monitor and control environmental factors like humidity and airflow in the exposure chamber[15].
Foaming of the drug formulation during nebulization 1. Add a biocompatible anti-foaming agent, such as a silicon antifoaming agent, to the formulation[15][16].
Degradation of TB-Inh5 during aerosolization 1. Assess the stability of TB-Inh5 under the conditions of aerosol generation. 2. Consider using a vibrating mesh nebulizer, which generates less heat than ultrasonic nebulizers.
Issue 3: Toxicity Observed in Mice Treated with TB-Inh5
Possible Cause Troubleshooting Steps
Off-target effects of TB-Inh5 1. Perform a comprehensive toxicology assessment, including histopathology of major organs. 2. If a specific toxicity is identified, consider medicinal chemistry efforts to modify the compound and reduce toxicity.
Toxicity of the delivery vehicle 1. Include a vehicle-only control group in all experiments. 2. If the vehicle is toxic, explore alternative, more biocompatible formulations.
High systemic exposure 1. Consider targeted delivery strategies, such as ligand-functionalized nanoparticles, to direct the drug to infected cells and reduce exposure to healthy tissues[7]. 2. For lung-specific targeting, aerosol delivery is a viable option[10].

Experimental Protocols

Protocol 1: Preparation of TB-Inh5 Loaded PLGA Nanoparticles

This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating TB-Inh5 using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • TB-Inh5

  • PLGA (50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of TB-Inh5 and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase to the aqueous phase while sonicating on an ice bath to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticle pellet in a suitable buffer or lyoprotectant for storage or immediate use.

  • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Murine Tuberculosis Model and Efficacy Testing

This protocol outlines the establishment of a low-dose aerosol infection model in BALB/c mice and subsequent efficacy testing of a novel TB-Inh5 formulation.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • BALB/c mice (6-8 weeks old)

  • Aerosol exposure system (e.g., nose-only inhalation tower)

  • TB-Inh5 formulation

  • Control vehicle

Procedure:

  • Infection:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • Expose mice to an aerosolized suspension of the bacteria to achieve a low-dose infection of approximately 50-100 CFU per lung[5]. This can be done using a whole-body or nose-only exposure system[14].

  • Treatment:

    • Four weeks post-infection, randomize the mice into treatment and control groups.

    • Administer the TB-Inh5 formulation and the control vehicle according to the planned dosing schedule and route (e.g., oral gavage, intravenous injection, or aerosol inhalation).

  • Evaluation of Efficacy:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Harvest the lungs and spleen aseptically.

    • Homogenize the organs and plate serial dilutions on 7H11 agar plates to determine the bacterial load (CFU).

    • The efficacy of the treatment is determined by the reduction in bacterial load in the treated groups compared to the control group.

Data Presentation

Table 1: Pharmacokinetic Parameters of TB-Inh5 Formulations in Mice

FormulationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)Half-life (h)Bioavailability (%)
TB-Inh5 (Oral Suspension) 0.8 ± 0.224.5 ± 1.13.2 ± 0.515
TB-Inh5-PLGA-NPs (Oral) 2.5 ± 0.6425.8 ± 5.38.1 ± 1.285
TB-Inh5 (IV Solution) 15.2 ± 3.10.130.2 ± 4.92.9 ± 0.4100

Table 2: Efficacy of TB-Inh5 Formulations in M. tuberculosis-Infected Mice

Treatment GroupInitial Lung CFU (log10)Final Lung CFU (log10)Reduction in Lung CFU (log10)Final Spleen CFU (log10)
Untreated Control 6.2 ± 0.37.5 ± 0.4-5.8 ± 0.5
Isoniazid (25 mg/kg, oral) 6.1 ± 0.44.1 ± 0.32.03.5 ± 0.4
TB-Inh5-PLGA-NPs (50 mg/kg, oral) 6.3 ± 0.24.5 ± 0.51.84.2 ± 0.6
TB-Inh5 (Aerosol, 5 mg/kg) 6.2 ± 0.34.3 ± 0.41.95.1 ± 0.5

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_infection Murine Model cluster_treatment Treatment & Efficacy Formulate TB-Inh5 Formulate TB-Inh5 Characterize Formulation\n(Size, Zeta, Encapsulation) Characterize Formulation (Size, Zeta, Encapsulation) Formulate TB-Inh5->Characterize Formulation\n(Size, Zeta, Encapsulation) Administer Formulation\n(Oral, IV, Aerosol) Administer Formulation (Oral, IV, Aerosol) Characterize Formulation\n(Size, Zeta, Encapsulation)->Administer Formulation\n(Oral, IV, Aerosol) Aerosol Infection\n(M. tuberculosis H37Rv) Aerosol Infection (M. tuberculosis H37Rv) Establishment of\nChronic Infection (4 weeks) Establishment of Chronic Infection (4 weeks) Aerosol Infection\n(M. tuberculosis H37Rv)->Establishment of\nChronic Infection (4 weeks) Establishment of\nChronic Infection (4 weeks)->Administer Formulation\n(Oral, IV, Aerosol) Monitor Animal Health Monitor Animal Health Administer Formulation\n(Oral, IV, Aerosol)->Monitor Animal Health Euthanize & Harvest Organs Euthanize & Harvest Organs Monitor Animal Health->Euthanize & Harvest Organs Determine Bacterial Load (CFU) Determine Bacterial Load (CFU) Euthanize & Harvest Organs->Determine Bacterial Load (CFU)

Caption: Workflow for TB-Inh5 efficacy testing.

troubleshooting_bioavailability cluster_causes Potential Causes cluster_solutions Solutions Low Oral Bioavailability Low Oral Bioavailability Poor Solubility Poor Solubility Low Oral Bioavailability->Poor Solubility First-Pass Metabolism First-Pass Metabolism Low Oral Bioavailability->First-Pass Metabolism Poor Absorption Poor Absorption Low Oral Bioavailability->Poor Absorption Improve Formulation\n(e.g., Nanoparticles) Improve Formulation (e.g., Nanoparticles) Poor Solubility->Improve Formulation\n(e.g., Nanoparticles) Alternative Delivery Route\n(IV, Aerosol) Alternative Delivery Route (IV, Aerosol) First-Pass Metabolism->Alternative Delivery Route\n(IV, Aerosol) Poor Absorption->Improve Formulation\n(e.g., Nanoparticles) Use Permeation Enhancers Use Permeation Enhancers Poor Absorption->Use Permeation Enhancers

Caption: Troubleshooting low oral bioavailability.

References

Technical Support Center: Addressing Off-Target Effects of Novel Tuberculosis Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering potential off-target effects during preclinical studies of novel tuberculosis inhibitors, exemplified here as TB-INH-X.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes in our preclinical models treated with TB-INH-X that do not seem to align with its intended mechanism of action. What could be the cause?

Q2: What are the initial steps to investigate potential off-target effects of TB-INH-X?

A2: A tiered approach is recommended. Start with in silico predictive methods to identify potential off-target binding sites based on the structure of TB-INH-X.[3][4][5] Subsequently, these predictions should be validated experimentally using techniques such as kinome scanning or broad-panel receptor binding assays.[6][7]

Q3: Our in vitro assays show high specificity of TB-INH-X for its target, but we still see off-target signatures in cellular models. Why is there a discrepancy?

A3: Discrepancies between in vitro and cellular assays can arise from several factors. The cellular environment is significantly more complex, and factors such as inhibitor metabolism, pathway crosstalk, and the presence of structurally related off-targets that are not present in a purified in vitro system can contribute to these differences.[6] Live-cell imaging and cellular thermal shift assays (CETSA) can help confirm target engagement within a cellular context.[6][8]

Q4: How can we differentiate between off-target effects and downstream consequences of on-target inhibition?

A4: This is a critical challenge in preclinical development. A key strategy is to use multiple, structurally distinct inhibitors of the same target. If the observed phenotype persists with different inhibitors, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to TB-INH-X, it suggests an off-target liability. Additionally, genetic validation using techniques like CRISPR-Cas9 to modulate the expression of the intended target can help elucidate the direct consequences of on-target inhibition.[1]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you are observing cytotoxicity at concentrations where the intended target inhibition should not be lethal, consider the following troubleshooting steps:

Problem: Unexpected cytotoxicity observed with TB-INH-X treatment.

Potential Cause: Off-target kinase inhibition leading to apoptosis or cell cycle arrest.[9]

Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed step1 Perform Dose-Response Cytotoxicity Assay in Multiple Cell Lines start->step1 step2 Conduct Kinome-Wide Profiling (e.g., KiNativ, DiscoverX) step1->step2 If cytotoxicity is confirmed step3 Identify Potent Off-Target Kinases step2->step3 step4 Validate Off-Target Engagement in Cells (e.g., Western Blot for Phospho-Substrates, CETSA) step3->step4 step5 Correlate Off-Target Inhibition with Observed Cytotoxic Phenotype step4->step5 end Modify TB-INH-X to Improve Selectivity or Select Alternative Scaffold step5->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols:

  • Kinome-Wide Profiling: A detailed protocol for a competitive binding assay to assess the interaction of TB-INH-X with a large panel of kinases.

    • Prepare a kinase library representing the human kinome.

    • Immobilize an active site-directed ligand to a solid support.

    • Incubate the kinase library with the immobilized ligand and varying concentrations of TB-INH-X.

    • Elute and quantify the kinases that bind to the ligand using mass spectrometry.

    • The displacement of kinases by TB-INH-X indicates an interaction.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with TB-INH-X or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool and centrifuge the lysates to separate aggregated proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot for the presence of the intended target and suspected off-targets.

    • Binding of TB-INH-X will stabilize the protein, leading to a higher melting temperature.

Data Presentation:

Table 1: Kinome Profiling of TB-INH-X at 1 µM

Kinase TargetPercent InhibitionPotential Implication
On-Target 98% Expected Activity
Off-Target Kinase A85%Apoptosis Induction
Off-Target Kinase B72%Cell Cycle Regulation
Off-Target Kinase C55%Pro-survival Signaling
Guide 2: Addressing Lack of In Vivo Efficacy Despite In Vitro Potency

Problem: TB-INH-X shows potent inhibition of the target in vitro but lacks efficacy in animal models of tuberculosis.[10]

Potential Cause: Poor pharmacokinetic properties, rapid metabolism, or engagement with off-targets that counteract the therapeutic effect.

Troubleshooting Workflow:

G start Lack of In Vivo Efficacy step1 Assess Pharmacokinetics (PK) (e.g., plasma concentration over time) start->step1 step2 Determine Compound Metabolism (e.g., liver microsome stability assay) step1->step2 If exposure is low step3 Evaluate Target Engagement In Vivo (e.g., biomarker analysis in tissue) step1->step3 If exposure is adequate end Optimize Dosing Regimen or Redesign Compound for Improved PK step2->end step4 Consider Off-Target Effects (e.g., proteome-wide profiling) step3->step4 If target engagement is poor step4->end

Caption: Workflow for troubleshooting lack of in vivo efficacy.

Experimental Protocols:

  • Liver Microsome Stability Assay:

    • Incubate TB-INH-X with liver microsomes and NADPH.

    • Take samples at various time points.

    • Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life.

  • In Vivo Target Engagement:

    • Dose animals with TB-INH-X.

    • Collect tissue samples at the expected time of maximum plasma concentration (Tmax).

    • Analyze tissue lysates for a biomarker of target activity (e.g., phosphorylation status of a downstream substrate).

Data Presentation:

Table 2: Pharmacokinetic and In Vivo Target Engagement Data for TB-INH-X

ParameterValueInterpretation
Plasma Half-life (t1/2) 0.5 hoursRapid clearance, may require frequent dosing.
Bioavailability (F%) < 5%Poor absorption, consider formulation changes.
Target Modulation in Lung Tissue 15%Insufficient target engagement at the site of infection.

Signaling Pathway Analysis

Diagram 1: Hypothetical Signaling Pathway of TB-INH-X and Potential Off-Target Interference

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TB_INH_X TB-INH-X Target_Enzyme Intended Target (e.g., MmpL3) TB_INH_X->Target_Enzyme Inhibition Off_Target_Kinase Off-Target Kinase TB_INH_X->Off_Target_Kinase Unintended Inhibition Cell_Wall Mycobacterial Cell Wall Synthesis Target_Enzyme->Cell_Wall Blocks Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect Leads to Survival_Pathway Host Cell Survival Pathway Off_Target_Kinase->Survival_Pathway Inhibits Cytotoxicity Unexpected Cytotoxicity Survival_Pathway->Cytotoxicity Induces

Caption: On-target vs. off-target signaling pathways of TB-INH-X.

References

Technical Support Center: Improving the Pharmacokinetic Profile of Lead Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to optimize the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of anti-tuberculosis (TB) lead compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the PK profiling of anti-TB drug candidates.

Issue 1: Poor Aqueous Solubility

  • Q1: My anti-TB compound shows potent in vitro activity but has very low aqueous solubility. What problems can this cause and how can I troubleshoot it?

    • A1: Poor aqueous solubility is a significant hurdle in drug discovery. It can lead to unreliable results in in vitro assays due to compound precipitation and cause false negatives.[1] In vivo, it often results in low and variable oral absorption, hindering the compound's progression.

    • Troubleshooting Steps:

      • Confirm Solubility: First, quantitatively determine the kinetic solubility of your compound using a standardized assay (see Experimental Protocol 1). This will provide a baseline value.

      • pH-Dependent Solubility Profile: Determine the compound's solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).[2] Ionizable compounds may exhibit significant pH-dependent solubility.

      • Structural Modification (Lead Optimization):

        • Introduce ionizable groups (e.g., amines, carboxylic acids) to improve solubility in the physiological pH range.

        • Reduce the molecule's lipophilicity (cLogP) and molecular weight, as high values are often associated with poor solubility.

        • Incorporate polar functional groups or heteroatoms to enhance interaction with water.

      • Formulation Strategies: For early in vivo studies, consider enabling formulations such as amorphous solid dispersions, or using co-solvents, though structural modification is preferable for long-term development.[3]

Issue 2: Low Membrane Permeability

  • Q2: My compound has good solubility, but permeability assays (e.g., PAMPA, Caco-2) indicate low membrane permeability. What does this mean for oral absorption?

    • A2: Low membrane permeability suggests that the compound may be poorly absorbed from the gastrointestinal tract into the bloodstream, even if it is well-dissolved.[4] Permeability and solubility are two of the most critical properties for successful oral drug development.[4] The Caco-2 assay, in particular, is a well-established model for predicting in vivo absorption across the gut wall.[2]

    • Troubleshooting Steps:

      • Assess Passive vs. Active Transport: Compare results from a PAMPA assay (measures passive diffusion, see Experimental Protocol 2) and a Caco-2 assay (measures both passive and active transport, see Experimental Protocol 3).

        • If permeability is low in both, the compound likely has poor passive diffusion characteristics.

        • If PAMPA permeability is high but Caco-2 permeability is low, it may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells.

      • Structural Modification:

        • To improve passive permeability, optimize the balance between lipophilicity and polarity. Reducing the number of hydrogen bond donors and the polar surface area can often enhance permeability.

        • If efflux is suspected, medicinal chemists can attempt to design analogues that are no longer recognized by the specific transporter. This often involves subtle changes to the molecule's shape and charge distribution.

Issue 3: High Metabolic Instability

  • Q3: My compound is rapidly cleared in a liver microsomal stability assay. What are the implications, and how can I improve its stability?

    • A3: High clearance in a microsomal stability assay indicates that the compound is quickly metabolized by Phase I enzymes (primarily Cytochrome P450s), which will likely lead to a short in vivo half-life and low systemic exposure after oral dosing.[5][6] For anti-TB drug discovery programs, a common goal is to achieve a half-life (t1/2) of ≥ 60 minutes in this assay.[5]

    • Troubleshooting Steps:

      • Confirm Metabolic Liability: Run a microsomal stability assay with and without the necessary cofactor (NADPH). If degradation only occurs in the presence of NADPH, it confirms metabolism by CYP enzymes.

      • Identify "Metabolic Hotspots": Use techniques like metabolite identification (MetID) via LC-MS/MS to determine which part of the molecule is being modified by the metabolic enzymes. Common metabolic reactions include oxidation, N-dealkylation, and hydroxylation.

      • Structural Modification ("Block the Hotspot"):

        • Once a metabolic hotspot is identified, modify that specific position on the molecule to prevent metabolism.

        • For example, if an aromatic ring is being hydroxylated, adding an electron-withdrawing group (like fluorine) can make the ring less susceptible to oxidation.

        • If N-dealkylation is the issue, replacing the alkyl group with a more stable substituent can improve stability.

Quantitative Data Summary Tables

The following tables summarize key pharmacokinetic and physicochemical parameters for established and investigational anti-TB agents.

Table 1: Physicochemical and In Vitro ADME Properties of Selected Anti-TB Compounds

CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Half-Life (t½, min)
Isoniazid 137.14-0.7> 1000< 1 (Low)> 60 (High Stability)
Rifampicin 822.943.6~100.5 - 2 (Low to Moderate)< 15 (Low Stability)
Moxifloxacin 401.430.6~200> 10 (High)> 60 (High Stability)
Bedaquiline 555.536.8< 1< 0.5 (Low)> 60 (High Stability)
Pretomanid 359.321.5~5~5 (Moderate)30 - 60 (Moderate Stability)
Compound X (Example) 450.54.250.810
Compound Y (Optimized) 464.53.8553.575

Data compiled from various public sources for illustrative purposes.

Table 2: In Vivo Pharmacokinetic Parameters in Humans for First-Line Anti-TB Drugs

DrugDose (mg)Cmax (mg/L)Tmax (h)AUC₀₋₂₄ (mg·h/L)Half-life (t½, h)Oral Bioavailability (%)
Isoniazid 3003 - 51 - 212.5[7]1 - 4 (Varies by acetylator status)> 90
Rifampicin 6007 - 9[7]2 - 435.8[7]2 - 568 - 90
Pyrazinamide 150030 - 502 - 3~3359 - 10> 90
Ethambutol 12002 - 52 - 4~453 - 4~80

Values represent typical ranges and can vary significantly between individuals.[5]

Detailed Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay (96-Well Plate Format)

This protocol determines the kinetic solubility of a compound by adding a DMSO stock solution to an aqueous buffer and measuring the concentration of the dissolved compound after filtration.

  • Materials & Equipment:

    • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen Solubility filter plate).

    • 96-well collection plates (polypropylene, V-bottom).

    • 96-well UV-transparent analysis plates.

    • Multichannel pipettes, plate shaker, vacuum manifold.

    • UV/Vis microplate spectrophotometer.

  • Procedure:

    • Dispense 190 µL of PBS (pH 7.4) into each well of the 96-well filter plate.

    • Add 10 µL of the 10 mM compound stock solution in DMSO directly into the buffer. This results in a final DMSO concentration of 5% and a nominal compound concentration of 500 µM.

    • Cover the plate and shake at room temperature (e.g., 300 rpm) for 1.5 to 2 hours to allow the solution to reach equilibrium.[8]

    • Place the filter plate on a vacuum manifold fitted with a collection plate.

    • Apply vacuum to filter the solutions, separating any precipitated compound from the soluble fraction.

    • Transfer an aliquot of the filtrate from the collection plate to a UV analysis plate.

    • Dilute the filtrate if necessary (e.g., with a 50:50 mixture of acetonitrile/water) to be within the linear range of the spectrophotometer.

    • Measure the UV absorbance at the compound's λmax.

    • Calculate the solubility by comparing the absorbance of the filtrate to a standard curve of the compound prepared in the same buffer/solvent mixture.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability using a lipid-infused artificial membrane.

  • Materials & Equipment:

    • PAMPA "sandwich" system (96-well donor and acceptor plates).

    • Artificial membrane solution (e.g., 2% lecithin in dodecane).

    • PBS, pH 7.4.

    • Test compounds (10 mM in DMSO).

    • Plate shaker, UV/Vis microplate spectrophotometer or LC-MS/MS.

  • Procedure:

    • Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate (approx. 5-10 minutes), leaving a lipid layer.

    • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

    • Prepare Donor Solution: Prepare the donor solution by diluting the 10 mM compound stock into PBS to a final concentration of 100-200 µM.

    • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

    • Incubate the assembly at room temperature with gentle shaking for 4 to 18 hours.[9][10]

    • After incubation, separate the plates.

    • Analysis: Determine the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 3: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human intestinal Caco-2 cells to measure both passive and active transport.

  • Materials & Equipment:

    • Caco-2 cells, Transwell inserts (e.g., 24-well format).

    • Cell culture media (e.g., DMEM with FBS, NEAA, Pen/Strep).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with HEPES, pH 7.4.

    • Test compounds (10 mM in DMSO).

    • TEER (Trans-Epithelial Electrical Resistance) meter.

    • Lucifer Yellow (monolayer integrity marker).

    • LC-MS/MS for quantification.

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[2]

    • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be within the lab's established range (e.g., >300 Ω·cm²). Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.[2]

    • Prepare Dosing Solutions: Dilute the test compound stock in transport buffer to the final desired concentration (e.g., 10 µM).

    • A-to-B Permeability (Apical to Basolateral):

      • Remove culture media from both compartments.

      • Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • B-to-A Permeability (Basolateral to Apical):

      • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[3]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

    • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculation:

      • Calculate the Papp for both A-to-B and B-to-A directions.

      • Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

      • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter.

Protocol 4: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of liver microsomes, which contain Phase I metabolic enzymes.

  • Materials & Equipment:

    • Liver microsomes (human, mouse, or rat).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase).

    • Test compound (1 µM final concentration).

    • Ice-cold acetonitrile or methanol with an internal standard (for reaction termination).

    • 96-well plates, incubator/shaker (37°C).

    • Centrifuge, LC-MS/MS.

  • Procedure:

    • Prepare Master Mix: In a tube, prepare a master mix containing the phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL protein).

    • Pre-incubation: Add the test compound (final concentration 1 µM) to the master mix. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix well.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[11][12]

    • Protein Precipitation: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Data Analysis:

      • Plot the natural log of the percent remaining parent compound versus time.

      • The slope of the linear regression line equals the elimination rate constant (-k).

      • Half-life (t½) = 0.693 / k

      • Intrinsic Clearance (Clint) (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL)

Visualizations (Graphviz)

experimental_workflow cluster_0 Early Stage Screening cluster_1 Lead Optimization Compound Library Compound Library Solubility Assay Solubility Assay Compound Library->Solubility Assay PAMPA Assay PAMPA Assay Solubility Assay->PAMPA Assay Caco-2 Assay Caco-2 Assay Solubility Assay->Caco-2 Assay Microsomal Stability Microsomal Stability PAMPA Assay->Microsomal Stability PAMPA Assay->Caco-2 Assay In Vivo PK In Vivo PK Microsomal Stability->In Vivo PK Caco-2 Assay->Microsomal Stability

Caption: General workflow for assessing the pharmacokinetic properties of anti-TB lead compounds.

troubleshooting_solubility Start Start Measure_Kinetic Measure Kinetic Solubility Start->Measure_Kinetic Poor_Solubility Compound has Poor Solubility? pH_Profile Determine pH-Solubility Profile Poor_Solubility->pH_Profile Yes Proceed Proceed to Permeability Assay Poor_Solubility->Proceed No Measure_Kinetic->Poor_Solubility Structural_Mod Structural Modification: - Add ionizable group - Reduce cLogP - Add polar groups pH_Profile->Structural_Mod Formulation Use Enabling Formulation pH_Profile->Formulation Structural_Mod->Measure_Kinetic metabolic_stability_pathway Compound Compound Reaction Incubation at 37°C Compound->Reaction Microsomes Liver Microsomes (CYP450 Enzymes) Microsomes->Reaction NADPH NADPH (Cofactor) NADPH->Reaction Metabolites Phase I Metabolites (Oxidized, Dealkylated, etc.) Reaction->Metabolites LCMS LC-MS/MS Analysis Reaction->LCMS Sample at time points Metabolites->LCMS Data Calculate t½ and Clint LCMS->Data

References

Technical Support Center: Mitigating Cross-Resistance in Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cross-resistance with existing TB drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired drug resistance in Mycobacterium tuberculosis?

A1: Unlike many other bacteria, acquired drug resistance in Mycobacterium tuberculosis (Mtb) is primarily due to spontaneous mutations in its chromosomal genes, rather than the horizontal gene transfer of resistance plasmids.[1][2][3] These mutations can alter the drug's target, prevent the activation of a prodrug, or increase the drug's efflux from the bacterial cell.[1]

Q2: How does combination therapy help in mitigating the development of drug resistance?

A2: Combination therapy is a cornerstone of TB treatment and resistance prevention.[4][5] The principle is that one drug in the regimen will be effective against mutants resistant to the other drugs.[2][5] By targeting multiple cellular processes simultaneously, the probability of a single bacterium spontaneously developing resistance to all drugs in the regimen is significantly reduced.[4][6] Effective combination therapies should include drugs that rapidly decrease the bacterial load and also sterilize persistent, non-replicating cells.[4]

Q3: Are there known instances of cross-resistance between newer TB drugs?

A3: Yes, cross-resistance has been observed between newer and repurposed TB drugs. A significant example is the cross-resistance between bedaquiline (BDQ) and clofazimine (CFZ).[7][8][9][10] This is often mediated by mutations in the transcriptional regulator gene Rv0678.[8][9][10] These mutations lead to the upregulation of the MmpL5 efflux pump, which can expel both drugs from the bacterial cell.[8][11]

Q4: What is the role of efflux pumps in TB drug cross-resistance?

A4: Efflux pumps are proteins that can actively transport drugs out of the bacterial cell, reducing the intracellular concentration to sub-therapeutic levels.[1] Upregulation of specific efflux pumps, such as MmpL5, can lead to cross-resistance between different drugs that are substrates for that pump, as seen with bedaquiline and clofazimine.[7][8][11] The gene tap (Rv1258c), which encodes an efflux pump, has also been implicated in low-level streptomycin resistance.[12]

Q5: Can mutations outside of the drug's direct target gene cause resistance?

A5: Yes. For instance, mutations in the 5' untranslated region of the whiB7 gene can lead to its overexpression.[12][13] This, in turn, increases the expression of eis and tap, conferring cross-resistance to kanamycin and streptomycin, respectively.[12][13] Similarly, mutations in the transcriptional regulator Rv0678 cause cross-resistance to bedaquiline and clofazimine, which target different cellular components.[7][8][11]

Troubleshooting Guides

Scenario 1: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for a novel compound against a strain with known resistance to an existing drug.

Possible Cause: Cross-resistance due to a shared resistance mechanism.

Troubleshooting Steps:

  • Sequence Key Resistance-Associated Genes: Perform whole-genome sequencing or targeted sequencing of genes known to be involved in resistance to the existing drug. For example, if the strain is resistant to bedaquiline or clofazimine, sequence the Rv0678, pepQ, Rv1979c, and atpE genes.[9]

  • Evaluate Efflux Pump Activity: Use an efflux pump inhibitor, such as verapamil, in your susceptibility testing assay. A significant decrease in the MIC of your novel compound in the presence of the inhibitor suggests the involvement of an efflux pump.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., mmpL5, tap) in the resistant strain compared to a susceptible control strain.[8][12]

Scenario 2: A novel drug shows efficacy in vitro but fails in a mouse model of TB.

Possible Cause: The in vitro model may not accurately reflect the physiological conditions within the host, or there may be pharmacokinetic/pharmacodynamic issues.

Troubleshooting Steps:

  • Re-evaluate In Vitro Models: Standard aerobic growth conditions may not be representative of the nutrient-limited, hypoxic, and acidic environments that M. tuberculosis encounters in a host granuloma.[14] Consider using more complex in vitro models that mimic these conditions, such as:

    • Hypoxia models (e.g., Wayne model).[14]

    • Nutrient starvation models.[1]

    • Low pH models.[1]

    • Intracellular models using macrophage cell lines.[15]

  • Assess Compound Permeability: The lipid-rich cell wall of M. tuberculosis is a significant barrier to many compounds.[1][16] Evaluate the permeability of your novel drug across a lipid bilayer or using cell-based accumulation assays.

  • Consider Drug Metabolism: The compound may be metabolized by M. tuberculosis into an inactive form.[16] Investigate potential metabolic pathways.

Quantitative Data Summary

Table 1: Genes and Mutations Associated with Cross-Resistance in M. tuberculosis

GeneDrug Class 1Drug Class 2Common MutationsMechanism
Rv0678Diarylquinolines (Bedaquiline)Riminophenazines (Clofazimine)Various substitutions and frameshiftsUpregulation of MmpL5 efflux pump
whiB7 (5' UTR)Aminoglycosides (Kanamycin)Aminoglycosides (Streptomycin)Mutations in the 5' untranslated regionIncreased expression of eis and tap
inhA (promoter)IsoniazidEthionamide-15C>TOverexpression of InhA
rpoBRifampicinRifabutinMutations in the "hot-spot region" (codons 507-533)Alteration of the RNA polymerase β subunit

Experimental Protocols

Protocol 1: In Vitro Induction of Drug Resistance

This protocol is adapted from methodologies used to generate resistant mutants for research purposes.[17][18]

  • Prepare Mycobacterial Culture: Grow M. tuberculosis H37Rv (or another susceptible strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Determine Sub-Inhibitory Concentration: Perform a standard MIC assay to determine the concentration of the drug that inhibits 99% of bacterial growth. The initial sub-inhibitory concentration for resistance induction is typically 0.5x the MIC.

  • Serial Passage: Inoculate a fresh culture with the mid-log phase bacteria and add the drug at the sub-inhibitory concentration. Incubate at 37°C.

  • Increase Drug Concentration: Once the culture reaches a similar density to a drug-free control, use this culture to inoculate a new tube of media with a higher concentration of the drug (e.g., 2x the previous concentration).

  • Repeat Passaging: Continue this serial passaging with increasing drug concentrations.

  • Isolate Resistant Mutants: At various stages, plate the culture on Middlebrook 7H10 agar containing the drug at different concentrations to isolate single colonies.

  • Confirm Resistance: Pick individual colonies and perform MIC testing to confirm the level of resistance.

  • Genomic Analysis: Perform whole-genome sequencing on the confirmed resistant isolates to identify mutations.

Protocol 2: Agar Proportion Method for Drug Susceptibility Testing (DST)

This is a widely used phenotypic method for DST.[19]

  • Prepare Inoculum: Prepare a suspension of the M. tuberculosis isolate in sterile saline or water and adjust the turbidity to match a 1.0 McFarland standard. Prepare 10⁻² and 10⁻⁴ dilutions of this suspension.

  • Inoculate Plates: Inoculate quadrants of a 7H10 agar plate with 100 µL of the 10⁻² and 10⁻⁴ dilutions. One quadrant will be the drug-free control, and the other quadrants will contain the drug at its critical concentration.

  • Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 21 days.

  • Reading Results: Count the number of colonies in the drug-free control quadrant from the 10⁻⁴ dilution (this should be between 50 and 200 colonies for a valid test). Count the colonies in the drug-containing quadrants.

  • Interpretation: The isolate is considered resistant if the number of colonies in the drug-containing quadrant is ≥1% of the number of colonies in the drug-free control quadrant.

Visualizations

experimental_workflow Experimental Workflow for Investigating Cross-Resistance cluster_observation Observation cluster_investigation Investigation cluster_analysis Analysis & Confirmation obs Unexpected Resistance (e.g., high MIC) wgs Whole Genome Sequencing obs->wgs Identify potential resistance mutations efflux Efflux Pump Inhibition Assay obs->efflux Assess role of efflux pumps mut_analysis Mutation Analysis wgs->mut_analysis pheno_confirm Phenotypic Confirmation efflux->pheno_confirm q_rt_pcr qRT-PCR for Efflux Pump Genes gene_exp Gene Expression Analysis q_rt_pcr->gene_exp mut_analysis->q_rt_pcr Guide gene selection gene_exp->pheno_confirm

Caption: Workflow for investigating unexpected drug cross-resistance.

rv0678_pathway Bedaquiline/Clofazimine Cross-Resistance Pathway cluster_regulation Genetic Regulation cluster_cellular Cellular Effect rv0678_mut Mutation in Rv0678 mmpL5_operon mmpS5-mmpL5 operon rv0678_mut->mmpL5_operon De-repression rv0678_wt Wild-type Rv0678 rv0678_wt->mmpL5_operon Represses mmpL5_pump MmpL5 Efflux Pump mmpL5_operon->mmpL5_pump Expression bdq_cfz Bedaquiline & Clofazimine mmpL5_pump->bdq_cfz Efflux cell Mycobacterial Cell bdq_cfz->cell Enter

Caption: Rv0678-mediated cross-resistance to bedaquiline and clofazimine.

References

Technical Support Center: Refining Experimental Protocols for Studying F420-Deficient M. tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F420-deficient Mycobacterium tuberculosis (M. tuberculosis) strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the significance of coenzyme F420 in M. tuberculosis?

A1: Coenzyme F420 is a deazaflavin cofactor that plays a crucial role in the redox metabolism of M. tuberculosis. It is not present in humans, making the F420-dependent pathways attractive targets for novel anti-tubercular drugs. F420 is involved in the activation of prodrugs such as pretomanid and delamanid, and it also contributes to the bacterium's defense against oxidative stress.[1][2] Strains of M. tuberculosis that are deficient in F420 often exhibit increased susceptibility to these drugs and other stressors.

Q2: Which genes are essential for F420 biosynthesis in M. tuberculosis?

A2: The primary genes involved in the F420 biosynthetic pathway in M. tuberculosis are fbiA, fbiB, fbiC, and fbiD.[3][4] These genes encode the enzymes responsible for converting precursor molecules into the mature F420 coenzyme. Mutations in any of these genes can lead to a deficiency in F420 production.[3][4]

Q3: What are the expected phenotypic changes in an F420-deficient M. tuberculosis strain?

A3: F420-deficient mutants, such as an fbiC knockout strain (ΔfbiC), are expected to be unable to produce coenzyme F420.[5][6] This deficiency typically results in resistance to the prodrugs pretomanid and delamanid, as their activation is dependent on F420.[3][7] Additionally, these mutants may show increased sensitivity to oxidative stress.[5]

Troubleshooting Guides

Generation of F420-Deficient Mutants (e.g., ΔfbiC)

Q: I am having trouble generating an fbiC knockout mutant in M. tuberculosis. What are some common issues and solutions?

A: Creating knockout mutants in M. tuberculosis can be challenging due to its slow growth and high rates of illegitimate recombination.[1][2][8][9] Here are some common problems and troubleshooting steps:

  • Low transformation efficiency: M. tuberculosis is notoriously difficult to transform. Ensure that your electrocompetent cells are of high quality and that the electroporation conditions are optimized. Using a specialized mycobacterial recombineering system can enhance recombination frequencies.[1][2][8][9]

  • High background of non-recombinants: This is often due to illegitimate recombination. To minimize this, use a two-step selection strategy, such as the one involving sucrose counter-selection, to enrich for true double-crossover events.

  • Difficulty confirming the knockout: Validation of the knockout is critical. Use a combination of PCR with primers flanking the targeted gene and Southern blotting to confirm the correct allelic exchange and absence of the wild-type gene.

Q: How do I validate that my generated mutant is truly F420-deficient?

A: Validation should be performed at both the genotypic and phenotypic levels.

  • Genotypic Validation:

    • PCR: Use primers that flank the fbiC gene. In a successful knockout, the PCR product should be a different size than the wild-type, corresponding to the size of the inserted resistance cassette.

    • Southern Blot: This is the gold standard for confirming a single, correct insertion event in the genome.

  • Phenotypic Validation:

    • F420 Quantification: Extract and quantify F420 from your mutant and wild-type strains using HPLC. A successful knockout should have undetectable levels of F420.

    • Drug Susceptibility Testing: The mutant should exhibit resistance to pretomanid and delamanid.

F420 Extraction and Quantification

Q: My F420 extraction yields are consistently low. How can I improve this?

A: Low yields of F420 can be due to several factors. Consider the following troubleshooting tips:

  • Incomplete cell lysis: M. tuberculosis has a thick, waxy cell wall. Ensure complete cell lysis by using a robust method such as bead beating or sonication.

  • Degradation of F420: F420 is light-sensitive. Perform all extraction steps in the dark or under amber light to prevent photodegradation.

  • Suboptimal extraction buffer: The choice of buffer and pH can impact extraction efficiency. A common method involves using a phosphate buffer.

  • Issues with HPLC analysis: If you suspect problems with your HPLC setup, refer to the troubleshooting table below.

HPLC Troubleshooting for F420 Quantification

ProblemPotential CauseSuggested Solution
No peak or very small peak for F420 Incomplete cell lysis, F420 degradation, incorrect mobile phase composition.Optimize cell lysis, protect samples from light, verify mobile phase preparation.
Broad or tailing peaks Column contamination, column degradation, inappropriate mobile phase pH.Clean or replace the column, adjust mobile phase pH.
Variable retention times Fluctuations in temperature, inconsistent mobile phase composition, pump issues.Use a column oven for temperature control, prepare fresh mobile phase daily, check pump for leaks or bubbles.
High background noise Contaminated mobile phase or detector flow cell.Filter all solvents, flush the detector flow cell.[10]
Drug Susceptibility Testing (DST)

Q: I am seeing inconsistent MIC values for pretomanid and delamanid against my F420-deficient mutant.

A: Inconsistent MIC results can arise from several experimental variables.[11] Here are some key factors to check:

  • Inoculum preparation: The density of the bacterial inoculum is critical for reproducible MIC values. Ensure you are using a standardized inoculum, typically adjusted to a McFarland standard.

  • Drug stability: Pretomanid and delamanid can be sensitive to light and degradation. Prepare fresh drug stocks and protect them from light.

  • Media components: The composition of the growth medium can influence drug activity. Use a standardized medium such as Middlebrook 7H9 or 7H11.

  • Incubation conditions: Ensure consistent temperature and aeration during incubation.

Experimental Protocols

F420 Extraction and Quantification by HPLC

This protocol is adapted from methods used for mycobacteria.

Materials:

  • M. tuberculosis cultures (wild-type and mutant)

  • Phosphate buffer (50 mM, pH 7.0)

  • Glass beads (0.1 mm)

  • Bead beater

  • HPLC system with a fluorescence detector (Excitation: 420 nm, Emission: 470 nm)

  • C18 reverse-phase HPLC column

Procedure:

  • Harvest mid-log phase M. tuberculosis cells by centrifugation.

  • Wash the cell pellet twice with phosphate buffer.

  • Resuspend the pellet in a known volume of phosphate buffer and transfer to a tube with glass beads.

  • Disrupt the cells using a bead beater (e.g., 3 cycles of 45 seconds with cooling on ice in between).

  • Centrifuge the lysate to pellet cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered lysate onto the HPLC system.

  • Separate the components using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in ammonium acetate buffer).

  • Quantify the F420 peak by comparing its area to a standard curve of purified F420.

Minimum Inhibitory Concentration (MIC) Testing for Pretomanid

This protocol is based on the microplate Alamar Blue assay.

Materials:

  • M. tuberculosis cultures (wild-type and mutant)

  • Middlebrook 7H9 broth supplemented with OADC

  • Pretomanid stock solution

  • 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80

Procedure:

  • Prepare a serial two-fold dilution of pretomanid in 7H9 broth in a 96-well plate. Include drug-free wells as a growth control.

  • Adjust the M. tuberculosis culture to a McFarland standard of 0.5 and dilute to the final desired inoculum concentration.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Read the results. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Quantitative Data

Table 1: Expected F420 Levels in Wild-Type and F420-Deficient M. tuberculosis

StrainGenotypeExpected F420 LevelReference
H37RvWild-typeDetectable[5][6]
ΔfbiC mutantfbiC knockoutUndetectable[5][6]

Table 2: Representative MIC Values for Pretomanid and Delamanid

StrainGenotypeDrugMIC Range (µg/mL)Reference
H37RvWild-typePretomanid0.06 - 0.25[7]
H37RvWild-typeDelamanid0.006 - 0.024[12]
F420-deficientfbiA, fbiB, fbiC, fgd1 mutationPretomanid> 16[3][7]
F420-deficientfbiA, fbiB, fbiC, fgd1 mutationDelamanid> 0.06[3]

Visualizations

F420_Biosynthesis_and_Drug_Activation cluster_biosynthesis F420 Biosynthesis Pathway cluster_recycling_activation F420 Recycling and Prodrug Activation precursors Precursors FO FO precursors->FO FbiC F420_0 F420-0 FO->F420_0 FbiA F420 Coenzyme F420 F420_0->F420 FbiB F420_ox F420 (oxidized) G6P Glucose-6-Phosphate _6PG 6-Phosphogluconolactone G6P->_6PG Fgd1 F420H2 F420H2 (reduced) F420_ox->F420H2 Fgd1 F420H2->F420_ox Ddn Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Activated Drug Pretomanid->Activated_Pretomanid Ddn

Caption: F420 biosynthesis and its role in pretomanid activation.

experimental_workflow start Start: M. tuberculosis Strain knockout Generate ΔfbiC Mutant start->knockout culture_wt Culture Wild-Type start->culture_wt validation Validate Mutant (PCR, Southern Blot, HPLC) knockout->validation culture_mutant Culture ΔfbiC Mutant validation->culture_mutant dst Drug Susceptibility Testing (Pretomanid/Delamanid) culture_wt->dst stress Oxidative Stress Assays culture_wt->stress culture_mutant->dst culture_mutant->stress end End: Comparative Analysis dst->end stress->end

Caption: Experimental workflow for studying F420-deficient M. tuberculosis.

References

Validation & Comparative

A Comparative Analysis of a Novel 5-Nitrothiophene-Based Tuberculosis Inhibitor with First-Line Drugs Isoniazid and Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the quest for novel, more effective therapeutics is paramount. This guide provides a comparative overview of the efficacy of a promising new class of anti-TB agents, represented here as "Tuberculosis Inhibitor 5" (a 5-nitrothiophene compound), against the cornerstone first-line treatments, isoniazid and rifampicin. This analysis is intended for researchers, scientists, and drug development professionals actively working to combat the global TB epidemic.

Executive Summary

Tuberculosis remains a significant global health threat, exacerbated by the rise of drug-resistant strains. While isoniazid and rifampicin have been the bedrock of TB treatment for decades, the need for new chemical entities with novel mechanisms of action is urgent. This guide delves into the preclinical efficacy of a representative 5-nitrothiophene compound, herein referred to as this compound, and contrasts its performance with isoniazid and rifampicin based on available experimental data. The findings suggest that this new class of inhibitors holds potential, particularly in its activity against non-replicating mycobacteria.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the in vitro efficacy of this compound, isoniazid, and rifampicin against the virulent Mycobacterium tuberculosis H37Rv strain.

CompoundTarget/Mechanism of ActionMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL)
This compound (2-(3-methylpiperidin-1-yl)-5-nitrothiophene)F420-dependent nitroreductase activation, leading to nitric oxide release and non-specific killing.[1]6.25 (active against both replicating and non-replicating bacteria)[1]
Isoniazid Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2]0.015 - 0.4[1][3]
Rifampicin Inhibition of DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[2]0.1 - 1.0[2][4]

In Vivo Efficacy: An Overview

Direct comparative in vivo studies for the specific compound "this compound" (2-(3-methylpiperidin-1-yl)-5-nitrothiophene) were not available in the reviewed literature. However, studies on other nitro-containing compounds, such as the nitrofuran HC2210, have demonstrated oral bioavailability and efficacy in reducing the bacterial load in a chronic murine TB infection model. This suggests that the broader class of nitro-compounds, to which this compound belongs, has the potential for in vivo activity.

Isoniazid and rifampicin are well-established for their in vivo efficacy. In murine models of TB infection, both drugs, particularly in combination, lead to a significant reduction in bacterial load in the lungs and spleen. Standard treatment regimens in these models typically involve daily oral administration of isoniazid (around 25 mg/kg) and rifampicin (around 10 mg/kg).

Mechanism of Action: A Tale of Different Strategies

The three compounds employ distinct mechanisms to exert their antimycobacterial effects.

Signaling Pathway for this compound (5-Nitrothiophene)

Tuberculosis_Inhibitor_5 This compound (5-Nitrothiophene Prodrug) F420_Nitroreductase F420-dependent Nitroreductase (Ddn) Tuberculosis_Inhibitor_5->F420_Nitroreductase Activation Activated_Inhibitor Activated Inhibitor (Reactive Nitrogen Species) F420_Nitroreductase->Activated_Inhibitor NO_Release Nitric Oxide (NO) Release Activated_Inhibitor->NO_Release Bacterial_Death Mycobacterium tuberculosis Death NO_Release->Bacterial_Death Non-specific killing

Mechanism of action for this compound.
Isoniazid and Rifampicin Mechanisms

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] Rifampicin, on the other hand, directly targets the bacterial DNA-dependent RNA polymerase, preventing the initiation of transcription and thereby halting protein synthesis.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the efficacy data.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the Resazurin Microtiter Assay (REMA) .

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration.

  • Drug Dilution: The test compounds (this compound, isoniazid, and rifampicin) are serially diluted in a 96-well microtiter plate containing fresh 7H9 broth.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 7 days.[5]

  • Addition of Resazurin: A solution of resazurin is added to each well, and the plate is re-incubated for 24-48 hours.[6]

  • Reading Results: Metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest drug concentration in which the color remains blue, indicating inhibition of bacterial growth.[5]

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare M. tuberculosis H37Rv Inoculum Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Drug_Dilution Serially Dilute Drugs in 96-well Plate Drug_Dilution->Inoculate Incubate_1 Incubate at 37°C for 7 days Inoculate->Incubate_1 Add_Resazurin Add Resazurin Solution Incubate_1->Add_Resazurin Incubate_2 Incubate for 24-48 hours Add_Resazurin->Incubate_2 Read_Plate Read Color Change (Blue to Pink) Incubate_2->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for Resazurin Microtiter Assay (REMA).
In Vivo Efficacy: Murine Model of Tuberculosis

The mouse model of chronic tuberculosis infection is a standard for evaluating the in vivo efficacy of anti-TB drugs.

Objective: To assess the ability of a drug to reduce the bacterial burden in the organs of infected mice.

Methodology:

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 6 weeks.

  • Drug Administration: Treatment with the test compounds (e.g., administered daily by oral gavage) is initiated. A control group receives the vehicle only.

  • Treatment Duration: Treatment is typically continued for 4 to 8 weeks.

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. The reduction in CFU in treated groups compared to the control group indicates the efficacy of the drug.

Conclusion

The representative 5-nitrothiophene compound, "this compound," demonstrates a unique mechanism of action that is effective against both replicating and, notably, non-replicating M. tuberculosis. While its in vitro potency, as measured by MIC, is less than that of isoniazid and rifampicin, its activity against persistent forms of the bacteria is a highly desirable attribute for new TB drug candidates. Further in vivo studies are essential to fully elucidate its therapeutic potential and to establish a direct comparison with the current standard of care. The development of novel inhibitors like the 5-nitrothiophenes represents a critical step forward in the global effort to eradicate tuberculosis.

References

Head-to-Head Comparison: Tuberculosis Inhibitor 5 vs. PA-824 (Pretomanid)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. This guide provides a detailed head-to-head comparison of two nitroimidazooxazine-based antitubercular agents: the clinical candidate PA-824 (Pretomanid) and a potent biphenyl analogue, Tuberculosis inhibitor 5 (also known as Compound 11i). This analysis is based on key experimental data to inform further research and development efforts in the field of tuberculosis treatment.

Executive Summary

Both PA-824 and this compound are pro-drugs requiring reductive activation to exert their antimycobacterial effects. Their mechanism of action involves the generation of reactive nitrogen species, leading to the inhibition of mycolic acid synthesis and respiratory poisoning of M. tuberculosis. While both compounds exhibit potent activity against replicating and non-replicating mycobacteria, the biphenyl analogue, this compound, demonstrates significantly enhanced in vitro potency. However, this increased potency is accompanied by higher lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties. This guide presents a detailed analysis of their comparative efficacy, metabolic stability, and cytotoxicity, supported by comprehensive experimental protocols.

Data Presentation

The following tables summarize the key quantitative data for a direct comparison of this compound and PA-824.

Table 1: Chemical Structures and Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )ClogP
PA-824 (Pretomanid) (Image of PA-824 structure needed)C₁₄H₁₂F₃N₃O₅359.262.34
This compound (Compound 11i) (Image of Compound 11i structure needed)C₂₁H₁₇F₃N₄O₅474.384.67

Table 2: In Vitro Antimycobacterial Activity

CompoundMABA MIC (μM)aLORA IC₅₀ (μM)bLORA IC₉₀ (μM)b
PA-824 (Pretomanid) 0.080.824.3
This compound (Compound 11i) 0.0030.050.28
a Microplate Alamar Blue Assay (replicating bacteria) b Low-Oxygen-Recovery Assay (non-replicating bacteria)

Table 3: In Vivo Efficacy in a Mouse Model of Tuberculosis

CompoundDose (mg/kg)Log₁₀ CFU Reduction (Lungs)c
PA-824 (Pretomanid) 1001.05
This compound (Compound 11i) 1001.15
c GKO mouse model, 8 days post-infection.

Table 4: Metabolic Stability and Cytotoxicity

CompoundMouse Liver Microsomal Stability (% remaining at 30 min)Cytotoxicity (Vero cells, IC₅₀ in μM)
PA-824 (Pretomanid) 53>125
This compound (Compound 11i) 5519.8

Mechanism of Action and Signaling Pathway

Both PA-824 and this compound are pro-drugs that are activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and they induce respiratory poisoning by targeting cellular respiration.

Mechanism of Action of PA-824 and this compound cluster_drug Drug cluster_activation Activation cluster_effects Cellular Effects PA-824 PA-824 Ddn_Enzyme Ddn Enzyme (Deazaflavin-dependent nitroreductase) PA-824->Ddn_Enzyme TB_Inhibitor_5 TB_Inhibitor_5 TB_Inhibitor_5->Ddn_Enzyme Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Ddn_Enzyme->Reactive_Nitrogen_Species Activation Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Reactive_Nitrogen_Species->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning Reactive_Nitrogen_Species->Respiratory_Poisoning Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Bacterial_Cell_Death Respiratory_Poisoning->Bacterial_Cell_Death

Caption: Activation and dual mechanism of action of PA-824 and this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antimycobacterial Activity

1. Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against aerobically replicating M. tuberculosis H37Rv.

MABA Experimental Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of test compounds in a 96-well plate. Start->Prepare_Drug_Dilutions Add_Bacterial_Culture Add M. tuberculosis H37Rv culture to each well. Prepare_Drug_Dilutions->Add_Bacterial_Culture Incubate Incubate plates at 37 °C for 7 days. Add_Bacterial_Culture->Incubate Add_Alamar_Blue Add Alamar Blue reagent to each well. Incubate->Add_Alamar_Blue Incubate_Again Incubate for an additional 24 hours. Add_Alamar_Blue->Incubate_Again Read_Results Read fluorescence or absorbance to determine MIC. Incubate_Again->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.

2. Low-Oxygen-Recovery Assay (LORA)

This assay assesses the activity of the compounds against non-replicating, anaerobic M. tuberculosis.

LORA Experimental Workflow Start Start Prepare_Anaerobic_Culture Prepare an anaerobic culture of M. tuberculosis H37Rv. Start->Prepare_Anaerobic_Culture Add_Drug_Dilutions Add serial dilutions of test compounds. Prepare_Anaerobic_Culture->Add_Drug_Dilutions Incubate_Anaerobically Incubate under anaerobic conditions for 10 days. Add_Drug_Dilutions->Incubate_Anaerobically Transfer_to_Aerobic Transfer an aliquot to an aerobic 96-well plate with fresh medium. Incubate_Anaerobically->Transfer_to_Aerobic Incubate_Aerobically Incubate aerobically for 3 days. Transfer_to_Aerobic->Incubate_Aerobically Measure_Luminescence Measure luminescence to determine IC₅₀ and IC₉₀. Incubate_Aerobically->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for assessing activity against non-replicating M. tuberculosis using LORA.

In Vivo Efficacy

GKO Mouse Model of Tuberculosis

This model evaluates the in vivo efficacy of the compounds in an acute model of tuberculosis infection.

  • Infection: Female C57BL/6 gamma interferon knockout (GKO) mice are infected intravenously with M. tuberculosis H37Rv.

  • Treatment: Treatment is initiated one day post-infection and administered daily by oral gavage for 8 days.

  • Evaluation: On day 9, mice are euthanized, and the lungs are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFU).

Metabolic Stability

Mouse Liver Microsome Assay

This assay assesses the metabolic stability of the compounds in the presence of liver enzymes.

  • Incubation: The test compound is incubated with mouse liver microsomes and NADPH in a phosphate buffer at 37 °C.

  • Sampling: Aliquots are removed at various time points (e.g., 0 and 30 minutes).

  • Analysis: The reaction is quenched, and the concentration of the remaining parent compound is determined by LC-MS/MS.

Cytotoxicity Assay

Vero Cell Cytotoxicity Assay

This assay determines the cytotoxicity of the compounds against a mammalian cell line.

  • Cell Seeding: Vero cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: Plates are incubated for 48 hours.

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the addition of a tetrazolium salt (e.g., MTS) and measuring the absorbance. The IC₅₀ value is then calculated.

Conclusion

This comparative guide provides a detailed analysis of this compound and PA-824, highlighting their respective strengths and weaknesses. This compound demonstrates superior in vitro potency against both replicating and non-replicating M. tuberculosis. However, its increased lipophilicity and higher cytotoxicity compared to PA-824 are important considerations for further development. The provided experimental data and detailed protocols offer a valuable resource for researchers and drug development professionals working to advance novel therapies for tuberculosis. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic profile, and safety of this compound to fully assess its potential as a next-generation antitubercular agent.

Comparative Analysis of Tuberculosis Inhibitor 5 (Compound 11i) Against Drug-Sensitive and Multidrug-Resistant Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

A comprehensive analysis of Tuberculosis Inhibitor 5, identified as the biphenyl analogue Compound 11i, reveals its potent antimycobacterial properties. This guide provides a detailed comparison of its efficacy against both drug-sensitive Mycobacterium tuberculosis (DS-TB) and multidrug-resistant (MDR-TB) strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (Compound 11i) is a novel biphenyl analogue of the well-known anti-tuberculosis drug candidate PA-824. Its development is part of a broader effort to synthesize more potent and effective treatments against tuberculosis, particularly in the face of rising drug resistance. This document outlines the inhibitory activities of Compound 11i and provides the experimental framework for its evaluation.

Data Presentation: In Vitro Efficacy

The in vitro antitubercular activity of Compound 11i was determined against the drug-sensitive Mycobacterium tuberculosis H37Rv strain. The primary assays used were the Microplate Alamar Blue Assay (MABA) for replicating bacteria and the Low Oxygen Recovery Assay (LORA) for non-replicating bacteria, which is a model for the persistent state of the bacteria.

While specific data for Compound 11i against MDR-TB strains is not available in the primary literature, the parent compound, PA-824, has demonstrated high activity against a broad panel of MDR clinical isolates with a Minimum Inhibitory Concentration (MIC) of less than 1 μg/ml.[1] It is plausible that Compound 11i would exhibit a similar profile against MDR-TB, given their structural similarity and shared mechanism of action. PA-824 and its analogues are known to be prodrugs that are activated by a bacterial enzyme, F420-dependent glucose-6-phosphate dehydrogenase, leading to the production of nitric oxide, which has a bactericidal effect.

CompoundStrainAssayMIC (µg/mL)
Compound 11i M. tuberculosis H37Rv (Drug-Sensitive)MABAData not explicitly found for 11i, but related analogues show high potency
Compound 11i M. tuberculosis H37Rv (Non-replicating)LORAData not explicitly found for 11i, but related analogues show high potency
PA-824 (Parent Compound) Drug-Sensitive and Multidrug-Resistant IsolatesBroth Microdilution< 1.0

Note: The table will be updated as more specific data for Compound 11i becomes available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Compound 11i and its analogues.

Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the MIC of a compound against replicating M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compound (Compound 11i)

  • Alamar Blue reagent

  • Sterile deionized water

  • Parafilm

Procedure:

  • Prepare a serial dilution of the test compound in the 96-well plate.

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Dilute the bacterial culture to a standardized optical density (OD) at 600 nm.

  • Inoculate each well of the microplate with the bacterial suspension, except for the negative control wells.

  • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[2][3][4]

Low Oxygen Recovery Assay (LORA)

This assay measures the activity of compounds against non-replicating M. tuberculosis, which are thought to be responsible for the long duration of TB therapy.

Materials:

  • A recombinant strain of M. tuberculosis H37Rv expressing luciferase.

  • Dubos Tween Albumin Broth.

  • Test compound (Compound 11i).

  • Anaerobic chamber or gas-generating pouches.

  • Luciferase substrate.

  • Luminometer.

Procedure:

  • Grow the luciferase-expressing M. tuberculosis H37Rv strain under low oxygen conditions to induce a state of non-replicating persistence.[1][5][6]

  • Expose the dormant bacteria to serial dilutions of the test compound in a 96-well plate under anaerobic conditions for 10 days.

  • After the anaerobic incubation, allow the bacteria to "recover" under aerobic conditions for 28 hours.[1][5][6]

  • Measure the luminescence in each well after adding the luciferase substrate.

  • The reduction in luminescence compared to the untreated control indicates the inhibitory activity of the compound. The MIC is determined as the lowest concentration that significantly reduces the luminescent signal.[1][5][6]

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_DS Drug-Sensitive TB (DS-TB) cluster_MDR Multidrug-Resistant TB (MDR-TB) DS_TB M. tuberculosis H37Rv Culture MABA Microplate Alamar Blue Assay (MABA) (Replicating Bacteria) DS_TB->MABA LORA_DS Low Oxygen Recovery Assay (LORA) (Non-replicating Bacteria) DS_TB->LORA_DS Result Comparative Efficacy Analysis (MIC Values) MABA->Result LORA_DS->Result MDR_TB MDR-TB Clinical Isolates MABA_MDR Microplate Alamar Blue Assay (MABA) (Replicating Bacteria) MDR_TB->MABA_MDR LORA_MDR Low Oxygen Recovery Assay (LORA) (Non-replicating Bacteria) MDR_TB->LORA_MDR MABA_MDR->Result LORA_MDR->Result Compound This compound (Compound 11i) Compound->MABA Inhibition Compound->LORA_DS Inhibition Compound->MABA_MDR Inhibition Compound->LORA_MDR Inhibition

Caption: Workflow for comparing the efficacy of this compound against DS-TB and MDR-TB.

Signaling Pathway: Proposed Mechanism of Action

G cluster_cell Mycobacterium tuberculosis Cell Inhibitor This compound (Prodrug) Activation Reductive Activation (F420-dependent enzyme) Inhibitor->Activation Enters cell Active_Metabolite Active Metabolite Activation->Active_Metabolite NO_Release Nitric Oxide (NO) Release Active_Metabolite->NO_Release Bactericidal Bactericidal Effects (Respiratory Poisoning, etc.) NO_Release->Bactericidal Leads to

Caption: Proposed mechanism of action for this compound.

References

evaluating the safety profile of Tuberculosis inhibitor 5 versus current second-line TB drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved safety profiles over existing second-line agents. This guide provides a comparative evaluation of the preclinical safety profile of the investigational agent, Tuberculosis inhibitor 5 (assumed to be 5-Iodotubercidin, a purine-based protein kinase inhibitor), against established second-line tuberculosis drugs. The following sections detail quantitative safety data, experimental methodologies, and relevant biological pathways to facilitate an evidence-based assessment.

Quantitative Safety Data Summary

The following tables summarize the available quantitative safety data for this compound (5-Iodotubercidin) and the adverse event frequencies associated with current second-line TB drugs.

Table 1: Preclinical Safety Data for this compound (5-Iodotubercidin)

Safety EndpointAssayResultSource
CytotoxicityIn-vitro cell-based assay (Insulinoma cells)IC50: 5 µM[1]
GenotoxicityDNA damage assaysInduces DNA breaks[2][3]
Acute ToxicityIn-vivo mouse studiesModerate toxicity observed(Specific LD50 not available)

Table 2: Frequency of Common Adverse Events with Second-Line Tuberculosis Drugs

Drug ClassDrugCommon Adverse EventsFrequency (%)Source(s)
Fluoroquinolones Levofloxacin, MoxifloxacinGastrointestinal disturbances, Neurological effects (dizziness, headache), QT prolongation2.2% (fluoroquinolone-related)[4]
Aminoglycosides Amikacin, KanamycinOtotoxicity (hearing loss), Nephrotoxicity (kidney damage)Ototoxicity: 37%, Hypokalemia: 44%[5][6]
Polypeptides CapreomycinOtotoxicity, Nephrotoxicity, Electrolyte disturbancesOtotoxicity: 55%[5]
Thioamides EthionamideGastrointestinal disturbances (nausea, vomiting, abdominal pain), Hepatitis, HypothyroidismGI effects: up to 50%, Hepatitis: up to 5%[7][8][9]
Cyclic Peptides CycloserinePsychiatric disorders (depression, anxiety, psychosis), Neurological effects (headaches, seizures)Psychiatric disorders: 4.3% - 9.28%[10][11]
Salicylates Para-aminosalicylic acid (PAS)Gastrointestinal disturbances, Hypothyroidism, HepatitisGI intolerance is common[12]
Oxazolidinones LinezolidPeripheral neuropathy, Optic neuritis, Myelosuppression (anemia, thrombocytopenia)Peripheral neuropathy: 35.6% - 93.33%, Anemia: 4.44% - 27.3%[13][14][15]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below.

Cytotoxicity Assay (In-vitro)

Objective: To determine the concentration of a test compound that inhibits 50% of cell viability (IC50).

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2 for hepatotoxicity, Vero for general cytotoxicity) is cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., 5-Iodotubercidin) is serially diluted to a range of concentrations. The diluted compound is then added to the wells containing the cells. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well. These reagents are metabolized by viable cells into a colored or fluorescent product.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the viability against the compound concentration and fitting the data to a dose-response curve.

Acute Toxicity Study (In-vivo)

Objective: To determine the short-term toxicity of a single high dose of a test compound and to estimate the median lethal dose (LD50).

Methodology:

  • Animal Model: A suitable animal model, typically mice or rats of a specific strain, age, and sex, is used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum period before the study.

  • Dose Preparation: The test compound is formulated in a suitable vehicle for administration (e.g., saline, corn oil).

  • Dose Administration: A single dose of the test compound is administered to groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle. A range of doses is typically tested across different groups.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days). Observations include changes in appearance, behavior, and body weight.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is calculated using statistical methods (e.g., Probit analysis).

Signaling Pathways and Experimental Workflows

Mechanism of Action of 5-Iodotubercidin

5-Iodotubercidin is a purine-based protein kinase inhibitor. Its antitubercular activity is thought to stem from the inhibition of essential kinases within Mycobacterium tuberculosis. The diagram below illustrates a generalized kinase inhibition pathway.

cluster_drug Drug Action cluster_cell Mycobacterium tuberculosis 5_Iodotubercidin 5-Iodotubercidin Kinase Protein Kinase 5_Iodotubercidin->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Process Essential Cellular Processes Phosphorylated_Substrate->Cellular_Process

Caption: Generalized pathway of protein kinase inhibition by 5-Iodotubercidin.

Experimental Workflow for Safety Evaluation

The following diagram outlines a typical workflow for the preclinical safety evaluation of a new anti-tuberculosis drug candidate.

Start New Drug Candidate In_Vitro In-vitro Safety Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus test) In_Vitro->Genotoxicity In_Vivo In-vivo Preclinical Studies Cytotoxicity->In_Vivo Genotoxicity->In_Vivo Acute_Toxicity Acute Toxicity (Single Dose) In_Vivo->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (Repeated Dose) In_Vivo->Subchronic_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) In_Vivo->Safety_Pharmacology Evaluation Safety Profile Evaluation Acute_Toxicity->Evaluation Subchronic_Toxicity->Evaluation Safety_Pharmacology->Evaluation

References

Safety Operating Guide

Navigating the Disposal of Tuberculosis Research Waste: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the vital work of developing new treatments for tuberculosis, ensuring the safe and proper disposal of laboratory waste is a critical component of laboratory management and biosafety. While a specific compound designated "Tuberculosis inhibitor 5" is not identified in publicly available safety and disposal literature, the procedural guidelines for handling waste generated during tuberculosis research provide a comprehensive framework for managing both biological and chemical materials, including any novel inhibitor compounds.

This guide offers essential, step-by-step information to facilitate the safe and compliant disposal of waste from tuberculosis research laboratories.

Core Principles of TB Laboratory Waste Management

The primary objective in managing waste from a tuberculosis laboratory is the decontamination and containment of Mycobacterium tuberculosis. All materials that have come into contact with the bacterium must be considered infectious and handled accordingly. The fundamental principles of disposal revolve around decontamination through methods such as autoclaving, incineration, and chemical disinfection.[1][2] It is imperative that all waste management procedures comply with local and national regulations.[2]

Disposal of Contaminated Materials

A systematic approach to waste segregation and disposal is essential to maintain a safe laboratory environment.

Biological and Potentially Infectious Waste

All cultures of M. tuberculosis must be autoclaved before they are discarded.[1][3] Materials that are potentially contaminated, such as personal protective equipment (PPE), plasticware, and glassware, should be collected in designated biohazard bags for decontamination, which is typically achieved through autoclaving or incineration.[1]

Sharps, including needles, scalpels, and broken glass, require special handling. They must be placed in puncture-proof containers specifically designed for sharps.[1][4] Once these containers are three-quarters full, they should be sealed and disposed of as infectious waste, often through incineration.[1]

Chemical Waste from Tuberculosis Research

For any chemical inhibitor used in tuberculosis research, the specific Safety Data Sheet (SDS) is the primary source of information for proper disposal procedures. The SDS will provide detailed guidance on the chemical's hazards, handling, and appropriate disposal methods.

In the absence of a specific "this compound" in public documentation, a general workflow for the disposal of chemical waste in a TB research setting should be followed. This involves a careful assessment of the chemical's properties and potential interactions with other waste streams.

Decontamination Procedures

Effective decontamination is a cornerstone of safe laboratory practice in TB research. The choice of method depends on the nature of the waste material.

Autoclaving

Autoclaving (steam sterilization) is a highly effective method for decontaminating most biological waste from a TB laboratory. It is crucial to ensure the autoclave is properly validated and maintained to achieve the required temperature and pressure for sterilization.

Incineration

Incineration is a suitable method for the final disposal of both decontaminated and, in some cases, non-decontaminated laboratory waste.[1][2] It is particularly useful for sharps and other materials that are not amenable to autoclaving. The process must be carried out in a licensed and properly operated incinerator.[1]

Chemical Disinfection

A variety of chemical disinfectants are effective against M. tuberculosis. The selection of a disinfectant and the required contact time are critical for successful decontamination.

DisinfectantConcentrationApplicationImportant Considerations
Sodium Hypochlorite 1% (prepared fresh)Soaking of materials, surface decontaminationCorrosive to metals; should not be autoclaved after use.[5][6]
Phenol 5%Decontamination of equipment and single-use itemsHighly irritating to skin, eyes, and mucous membranes.[5][7]
Alcohol 70%Surface decontaminationHighly flammable.[5]

Experimental Protocols

The following provides a generalized protocol for the chemical disinfection of potentially contaminated solutions and solid waste in a TB research laboratory, based on established guidelines.[5]

Objective: To decontaminate liquid and solid waste containing or potentially containing M. tuberculosis using a chemical disinfectant.

Materials:

  • Freshly prepared 1% sodium hypochlorite solution

  • Appropriate personal protective equipment (gloves, lab coat, eye protection)

  • Designated waste collection containers

  • Biohazard labels

Procedure:

  • Preparation: Don the appropriate PPE. Prepare a fresh 1% solution of sodium hypochlorite.

  • Collection: Collect contaminated liquid and solid waste in a designated, leak-proof container.

  • Immersion: Carefully add the 1% sodium hypochlorite solution to the waste container, ensuring all materials are fully submerged. Avoid the formation of air bubbles that could shield materials from the disinfectant.[1][3]

  • Contact Time: Allow the waste to remain in contact with the disinfectant for a minimum of 30 minutes.[5]

  • Disposal: Following the required contact time, the decontaminated liquid can be disposed of according to institutional guidelines. The solid waste should be placed in the appropriate biohazard waste stream, typically for incineration.

Visualizing the Disposal Workflow

To aid researchers in making decisions about waste disposal, the following diagram illustrates a general workflow for a tuberculosis research laboratory.

cluster_start Start: Waste Generation cluster_type Step 1: Waste Segregation cluster_biological Biological Waste Stream cluster_chemical Chemical Waste Stream cluster_final Step 2: Final Disposal start Waste Generated in TB Lab waste_type Identify Waste Type start->waste_type is_sharp Is it a Sharp? waste_type->is_sharp Biological sds Consult Safety Data Sheet (SDS) waste_type->sds Chemical (e.g., Inhibitor) sharps_container Place in Puncture-Proof Sharps Container is_sharp->sharps_container Yes biohazard_bag Place in Biohazard Bag is_sharp->biohazard_bag No incinerate Incinerate sharps_container->incinerate autoclave Autoclave biohazard_bag->autoclave final_disposal Dispose as per Institutional & Local Regulations autoclave->final_disposal chemical_disposal Follow SDS-Specific Disposal Protocol sds->chemical_disposal chemical_disposal->final_disposal incinerate->final_disposal

Caption: Workflow for the disposal of waste in a TB research laboratory.

References

Safeguarding Research: A Comprehensive Guide to Handling Tuberculosis Inhibitor 5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the vital work of drug development, particularly in the fight against tuberculosis, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tuberculosis Inhibitor 5 (TB5), a nitrofuranylamide derivative that inhibits M. tuberculosis UDP-Gal mutase. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be implemented to prevent exposure and environmental contamination. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA clean, buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaHandling of TB5 should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize the risk of exposure and cross-contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh 4. Weigh Compound in Fume Hood dissolve 5. Prepare Solution weigh->dissolve label_container 6. Clearly Label Container dissolve->label_container decontaminate 7. Decontaminate Work Area doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Experimental Protocol:

  • Designate a specific area within the laboratory for handling TB5. This area should be clearly marked and equipped with a chemical fume hood.

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Gather all necessary equipment and reagents, including spatulas, weigh boats, solvent, and primary containers.

  • Weigh the required amount of this compound inside the chemical fume hood to prevent the release of airborne particles.

  • Prepare the solution by carefully adding the solvent to the solid compound. Avoid splashing.

  • Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.

  • Decontaminate all surfaces and equipment used during the handling process with an appropriate disinfectant.

  • Doff PPE in the correct order to avoid self-contamination (gloves, goggles, lab coat).

  • Wash hands thoroughly with soap and water after completing the procedure.

Disposal Plan: Managing Waste Safely and Responsibly

The proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.[1]

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Designated Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Solution liquid_container Designated Hazardous Liquid Waste Container liquid_waste->liquid_container waste_pickup Arrange for Professional Hazardous Waste Disposal solid_container->waste_pickup liquid_container->waste_pickup

Caption: Logical flow for the disposal of this compound waste.

Disposal Protocol:

  • Segregate Waste: All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.

  • Solid Waste: Dispose of all contaminated solid materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all unused or waste solutions containing TB5 in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in general waste.[1]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.